Diethyl chlorophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
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InChI |
InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |
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InChI Key |
LGTLXDJOAJDFLR-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOP(=O)(OCC)Cl | |
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Molecular Formula |
C4H10ClO3P | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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DSSTOX Substance ID |
DTXSID4052556 | |
| Record name | Diethyl phosphorochloridate | |
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Molecular Weight |
172.55 g/mol | |
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Physical Description |
Diethyl chlorophosphate is a clear liquid. This material is used as an intermediate in organic synthesis. (EPA, 1998), Water-white liquid; [Hawley] Clear slightly brown liquid; [MSDSonline] | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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Boiling Point |
140 °F at 2 mmHg (EPA, 1998), 60 °C @ 2 mm Hg | |
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Solubility |
Sol in alcohols | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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Density |
1.1915 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1915 @ 25 °C | |
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Vapor Density |
5.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.94 | |
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Impurities |
95% minimum purity grade | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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Color/Form |
Water-white liquid | |
CAS No. |
814-49-3 | |
| Record name | DIETHYL CHLOROPHOSPHATE | |
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Foundational & Exploratory
Diethyl Chlorophosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chlorophosphate (DECP) is a versatile organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)Cl. It is a colorless liquid with a characteristic fruity odor, though it is highly toxic and corrosive.[1] DECP serves as a crucial reagent in organic synthesis, primarily for the phosphorylation of alcohols to form the corresponding diethyl phosphate (B84403) esters.[1] Its reactivity also makes it a valuable intermediate in the production of various agrochemicals, pharmaceuticals, and flame retardants. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and applications.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its safe handling, application in synthesis, and analytical characterization.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | Diethyl phosphorochloridate | [2] |
| Synonyms | Diethyl phosphoryl chloride, Diethoxyphosphoryl chloride | [3] |
| CAS Number | 814-49-3 | [3][4][5] |
| Molecular Formula | C₄H₁₀ClO₃P | [1][3][5] |
| Molecular Weight | 172.55 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Odor | Fruity | [1] |
Quantitative Physical Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 60 °C | at 2 mmHg | [1][7] |
| 81 °C | at 6 mmHg | [3] | |
| 95-96 °C | [8] | ||
| Density | 1.194 g/mL | at 25 °C | [6][7][8] |
| 1.1915 g/cm³ | at 25 °C (77 °F) | [1][4] | |
| Refractive Index (n20/D) | 1.416 | [6][7][8] | |
| 1.4153 | at 25 °C | [4] | |
| Vapor Pressure | 0.1 mmHg | at 25 °C | [7][8] |
| Vapor Density | 5.94 (vs air) | [4][7][8] | |
| Solubility | Soluble in alcohol and chloroform. Slightly soluble in water. | [7][8] |
Synthesis of this compound
This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the reaction of phosphorus oxychloride with ethanol (B145695) in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthesis from Phosphorus Oxychloride and Ethanol
This method provides a high yield of this compound. The reaction proceeds as follows:
POCl₃ + 2 C₂H₅OH + 2 Et₃N → (C₂H₅O)₂P(O)Cl + 2 Et₃N·HCl
A detailed experimental protocol is provided below.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Absolute ethanol (C₂H₅OH)
-
Triethylamine (B128534) (Et₃N)
-
tert-Butyl methyl ether (TBME)
-
Diethyl ether
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Argon inlet
-
Syringe
-
Cooling bath (ice-salt or dry ice/acetone)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, introduce triethylamine (21.3 g, 210 mmol) and tert-butyl methyl ether (75 mL).
-
Addition of Ethanol: Add absolute ethanol (9.67 g, 210 mmol) to the flask.
-
Cooling: Cool the reaction mixture to below -5 °C using a suitable cooling bath.
-
Addition of Phosphorus Oxychloride: Add phosphorus oxychloride (15.3 g, 100 mmol) dropwise via a syringe over 10 minutes, ensuring the temperature is maintained below -5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and stir the resulting white suspension vigorously for 5 hours at 20 °C.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Rinse the solid precipitate with diethyl ether (3 x 100 mL).
-
Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator.
-
-
Purification: Distill the crude product under reduced pressure to obtain pure this compound. The expected yield is approximately 89%.[7]
Reactivity and Chemical Hazards
This compound is a reactive compound, a property that underlies its utility in synthesis but also contributes to its hazardous nature.
-
Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols, amines, and water. The reaction with alcohols is the basis for its primary application in forming phosphate esters.
-
Hydrolysis: It is sensitive to moisture and will hydrolyze to form diethyl phosphate and hydrochloric acid.[9]
-
Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosphorus oxides.[4]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[10]
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for P=O and P-O-C bonds.
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of this compound. Due to its reactive nature, care must be taken during sample preparation and analysis. For the analysis of its metabolite, diethyl phosphate (DEP), a derivatization step is often required to increase volatility for GC-MS analysis.
This protocol is for the analysis of the metabolite, diethyl phosphate, but the principles can be adapted for the analysis of this compound with appropriate modifications.
Principle: Diethyl phosphate is derivatized with pentafluorobenzyl bromide (PFBBr) to form a more volatile and less polar ester, which is then analyzed by GC-MS.
Materials:
-
Diethyl phosphate (DEP) standard
-
Pentafluorobenzyl bromide (PFBBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone, Acetonitrile, Dichloromethane, Hexane (GC grade)
-
Internal standard (e.g., deuterated DEP)
Equipment:
-
GC-MS system
-
Vortex mixer
-
Centrifuge
-
Heating block
-
Sample vials
Procedure:
-
Sample Preparation: A urine sample is typically used for biomonitoring. The sample is centrifuged to remove particulates.
-
Derivatization:
-
An aliquot of the sample is mixed with a saturated solution of K₂CO₃ in acetone.
-
PFBBr solution is added, and the mixture is heated (e.g., 60°C for 1 hour) to facilitate the derivatization reaction.
-
-
Extraction: The derivatized analyte is extracted from the aqueous phase using an organic solvent like hexane.
-
GC-MS Analysis: The organic extract is injected into the GC-MS system. The instrument is operated in a suitable mode (e.g., Negative Ion Chemical Ionization) for high sensitivity.
Biological Activity and Toxicity
This compound is a potent cholinesterase inhibitor.[1] This is the primary mechanism of its high toxicity. Inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132), leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of the nervous system.
Cholinesterase Inhibition Assay
The inhibitory effect of this compound on cholinesterase activity can be quantified using the Ellman's assay. This colorimetric method is widely used for screening cholinesterase inhibitors.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (as the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh).
-
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is low and does not affect enzyme activity).
-
-
Assay in 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Toxicology Data
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 11 mg/kg | |
| LD₅₀ | Rabbit | Dermal | 8 µL/kg |
Safe Handling and Storage
Due to its high toxicity and reactivity, this compound must be handled with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For operations with a potential for significant exposure, a respirator with an appropriate cartridge should be used.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed and protected from moisture.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials. Ensure adequate ventilation.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable but hazardous chemical reagent. A thorough understanding of its physical and chemical properties, reactivity, and safe handling procedures is paramount for its use in research and development. The experimental protocols provided in this guide offer a starting point for the synthesis, analysis, and biological evaluation of this important organophosphorus compound. Researchers, scientists, and drug development professionals should always consult the most up-to-date safety information and exercise extreme caution when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Diethyl Chlorophosphate: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of diethyl chlorophosphate (CAS No: 814-49-3), a versatile organophosphorus reagent critical to synthetic chemistry and drug development. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a phosphorylating agent. A detailed experimental protocol for the phosphorylation of alcohols is provided, alongside essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery.
Core Chemical Identity and Properties
This compound, also known as diethyl phosphorochloridate, is an organophosphorus compound widely utilized as a reagent in organic synthesis.[1] Its primary function is to introduce a diethyl phosphate (B84403) group onto various nucleophiles, most commonly alcohols, to form the corresponding phosphate esters.[1]
Molecular Structure:
The molecule adopts a tetrahedral geometry around the central phosphorus atom.[1]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 814-49-3 | [2][3][6] |
| Molecular Weight | 172.55 g/mol | [3][4][7] |
| Appearance | Colorless to faint yellow clear liquid | [2][3] |
| Density | 1.194 g/mL at 25 °C | [1][4] |
| Boiling Point | 60 °C at 2 mmHg | [1][4] |
| 81 °C at 6 mmHg | [2] | |
| Refractive Index (n20/D) | 1.416 | [4] |
| Vapor Pressure | 0.1 mmHg at 25 °C | [4] |
| Vapor Density | 5.94 (vs. air) | [4] |
Synthesis and Mechanism of Action
Synthesis
The primary industrial synthesis of this compound is the Atherton-Todd reaction.[3][4] This reaction involves the chlorination of a dialkyl phosphite, such as diethyl phosphite, using carbon tetrachloride in the presence of a base.[3][4] The base, typically a tertiary amine, facilitates the reaction.[4]
An alternative method involves the reaction of phosphoryl chloride (POCl₃) with ethanol (B145695) in the presence of a base like triethylamine.[3]
Figure 1: Simplified workflow of the Atherton-Todd synthesis of this compound.
Mechanism of Action: Cholinesterase Inhibition
This compound is a potent cholinesterase inhibitor.[1][2][3] This toxicological property stems from its ability to phosphorylate the serine hydroxyl group at the active site of the acetylcholinesterase (AChE) enzyme. This irreversible binding inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of the nervous system.[8][9] Due to this high toxicity, particularly via dermal absorption and inhalation, stringent safety precautions are mandatory when handling this compound.[2][7]
Applications in Research and Development
The electrophilic nature of the phosphorus atom makes this compound an excellent reagent for phosphorylation.[1]
-
Pharmaceutical Development: It is used to introduce phosphonate (B1237965) groups into molecules, a common strategy in drug design to improve solubility, cell permeability, or to mimic natural phosphates.[2]
-
Pesticide Production: It serves as a key intermediate in the synthesis of various organophosphate insecticides and herbicides.[2]
-
Organic Synthesis: A primary application is the conversion of alcohols and phenols into their corresponding diethyl phosphate esters.[1] It is also used to convert ketones into enol phosphates, which are versatile intermediates for forming C-C bonds or for reduction to alkenes.[3]
Experimental Protocol: Phosphorylation of an Alcohol
This section provides a detailed, representative protocol for the phosphorylation of a primary alcohol (geraniol) using this compound, adapted from a procedure published in Organic Syntheses.[6]
Reaction: (C₂H₅O)₂P(O)Cl + Geraniol (B1671447) → Geranyl Diethyl Phosphate + Pyridinium Hydrochloride
Materials & Equipment:
-
Geraniol (1.0 equiv)
-
Pyridine (B92270) (2.5 equiv), anhydrous
-
Diethyl ether (anhydrous)
-
This compound (1.5 equiv)
-
500-mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Rubber septum and argon inlet (or other inert gas setup)
-
Syringes
-
Dry ice/acetone bath (-30 °C)
-
1 M Sodium Hydroxide (NaOH), ice-cold
-
Separatory funnel
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Rotary evaporator
Procedure:
-
Setup: An argon-purged 500-mL round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Addition of Reagents: To the flask, add geraniol (80.0 mmol, 1.0 equiv), anhydrous pyridine (200 mmol, 2.5 equiv), and anhydrous diethyl ether (60 mL) via syringe.[6]
-
Cooling: The resulting clear solution is cooled to -30 °C in a dry ice/acetone bath with vigorous stirring.[6]
-
Addition of Phosphorylating Agent: this compound (120 mmol, 1.5 equiv) is added dropwise via syringe over 10 minutes, maintaining the low temperature.[6]
-
Reaction: Upon completion of the addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature (23 °C). A significant amount of white precipitate (pyridinium hydrochloride) will form as the reaction proceeds. The mixture is stirred for 6.5 hours.[6]
-
Quenching: The reaction is quenched by the rapid addition of 150 mL of ice-cold 1 M NaOH solution.[6]
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (150 mL each).
-
Washing & Drying: The combined organic layers are washed with saturated aqueous copper (II) sulfate solution (3 x 150 mL) to remove residual pyridine, followed by a wash with brine (150 mL). The organic layer is then dried over anhydrous MgSO₄.
-
Isolation: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude geranyl diethyl phosphate.[6] Further purification can be achieved via column chromatography if necessary.
Figure 2: Experimental workflow for the phosphorylation of geraniol.
Safety and Handling
This compound is classified as highly toxic and corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[7]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[7][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. It is moisture-sensitive and contact with water liberates toxic gas.[7][10] Handle under an inert gas like argon or nitrogen.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and moisture.[7][11]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 glasses of water. Seek immediate medical attention.[11]
-
References
- 1. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - general description and application - Georganics [georganics.sk]
- 4. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of Diethyl Chlorophosphate via the Atherton–Todd Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of diethyl chlorophosphate from diethyl phosphite (B83602) utilizing the Atherton–Todd reaction. This guide includes a detailed experimental protocol, a summary of quantitative data, and a mechanistic diagram to facilitate a thorough understanding of the process for research and development applications.
Introduction
The Atherton–Todd reaction is a well-established method for the conversion of dialkyl phosphites into dialkyl chlorophosphates. This reaction typically involves the treatment of a dialkyl phosphite with carbon tetrachloride in the presence of a base, most commonly a tertiary amine such as triethylamine (B128534). The resulting this compound is a valuable reagent in organic synthesis, widely used for the phosphorylation of alcohols, amines, and other nucleophiles. Its utility is significant in the development of various pharmaceuticals and other biologically active molecules.
Reaction Mechanism and Stoichiometry
The reaction proceeds through the in-situ formation of a phosphonium (B103445) intermediate, which is subsequently chlorinated. The overall balanced chemical equation for the synthesis of this compound via the Atherton–Todd reaction is as follows:
(C₂H₅O)₂P(O)H + CCl₄ + 2(C₂H₅)₃N → (C₂H₅O)₂P(O)Cl + CHCl₃ + (C₂H₅)₃N·HCl
A proposed mechanism involves the deprotonation of diethyl phosphite by triethylamine, followed by reaction with carbon tetrachloride to generate the desired this compound, chloroform, and triethylamine hydrochloride as a byproduct.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Phosphite | 1.0 molar equivalent | [1] |
| Carbon Tetrachloride | 1.0-1.2 molar equivalents | [1] |
| Triethylamine | 2.0 molar equivalents | [1] |
| Product | ||
| This compound | ||
| Typical Yield | 80-90% | [2] |
| Boiling Point | 92 °C @ 17 mmHg | [2] |
| 60 °C @ 2 mmHg | [3] | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 1.37 (t, 6H), 4.16-4.30 (m, 4H) | [4] |
| ¹³C NMR (CDCl₃) | δ 15.6 (d), 65.7 (d) | [4] |
| ³¹P NMR (CDCl₃) | δ 4.5 | [4] |
Detailed Experimental Protocol
This protocol is based on established procedures for the Atherton–Todd reaction and provides a detailed method for the synthesis of this compound.
4.1 Materials and Equipment
-
Reagents:
-
Diethyl phosphite, (C₂H₅O)₂P(O)H
-
Carbon tetrachloride, CCl₄ (Caution: Toxic and carcinogenic)
-
Triethylamine, (C₂H₅)₃N
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Distillation apparatus
-
Vacuum pump
-
4.2 Reaction Setup and Procedure
-
Inert Atmosphere: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with an inert gas inlet is thoroughly dried and purged with nitrogen or argon.
-
Reagent Charging: The flask is charged with diethyl phosphite (e.g., 0.5 mol) and carbon tetrachloride (e.g., 0.6 mol).
-
Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Base: Triethylamine (e.g., 1.0 mol) is added dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up:
-
The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The precipitate is washed with a small amount of dry diethyl ether.
-
The filtrate is concentrated under reduced pressure to remove the excess solvent and chloroform.
-
-
Purification: The crude this compound is purified by vacuum distillation. The fraction boiling at approximately 92 °C at 17 mmHg is collected.[2]
Visualizations
5.1 Atherton-Todd Reaction Mechanism
Caption: Proposed mechanism of the Atherton–Todd reaction.
5.2 Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Carbon tetrachloride is a known carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
This compound is corrosive and a cholinesterase inhibitor. It is highly toxic through dermal absorption. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
-
The reaction can be exothermic, especially during the addition of triethylamine. Proper temperature control is crucial.
Conclusion
The Atherton–Todd reaction provides an effective and high-yielding route to this compound, a key intermediate in organophosphorus chemistry. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this important compound for a variety of applications in drug development and scientific research.
References
- 1. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
An In-depth Technical Guide to the Reactivity of Diethyl Chlorophosphate with Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl chlorophosphate (DECP) is a highly reactive organophosphorus compound widely utilized in organic synthesis and medicinal chemistry. Its electrophilic nature makes it an efficient phosphorylating agent for a variety of nucleophiles, most notably alcohols and amines. This technical guide provides a comprehensive overview of the reactivity of DECP with these two important functional groups. It details the reaction mechanisms, presents quantitative data for various substrates, provides explicit experimental protocols, and explores the relevance of the resulting phosphate (B84403) esters and phosphoramidates in the context of drug discovery and cell signaling.
Introduction
This compound (CAS 814-49-3), also known as diethyl phosphorochloridate, is a key intermediate in the synthesis of a diverse range of organophosphorus compounds.[1] Its utility stems from the presence of a good leaving group (chloride) attached to an electrophilic phosphorus center, facilitating the introduction of a diethyl phosphate moiety onto nucleophilic substrates.[2] The resulting phosphate esters and phosphoramidates are of significant interest due to their presence in biologically active molecules and their applications as flame retardants, plasticizers, and agrochemicals.[3][4][5] In the pharmaceutical industry, DECP is a foundational building block for the synthesis of phosphonate-containing active pharmaceutical ingredients (APIs) with antiviral, antibacterial, and antitumor properties.
Reactivity with Alcohols
The reaction of this compound with alcohols leads to the formation of stable diethyl phosphate esters. This transformation is a cornerstone of organophosphorus chemistry and is widely employed in the synthesis of biologically relevant molecules, including intermediates for drug candidates.[5]
General Reaction and Mechanism
The reaction proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of DECP, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
The general reaction can be depicted as follows:
(C₂H₅O)₂P(O)Cl + R-OH + Base → (C₂H₅O)₂P(O)OR + Base·HCl[2]
dot graph "Reaction_of_DECP_with_Alcohols" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];
} caption { label = "Figure 1: General workflow for the phosphorylation of alcohols with DECP."; fontsize = 10; fontname = "Arial"; }
Quantitative Data on Reactivity with Alcohols
The yield of the phosphorylation reaction is dependent on the structure of the alcohol, the reaction conditions, and the base used. Below is a summary of representative yields for the reaction of DECP with various alcohols.
| Alcohol | Base | Solvent | Yield (%) | Reference |
| Geraniol | Pyridine | Diethyl ether | ~90 (crude) | [6] |
| Hydroquinone | Not Specified | Not Specified | Predominantly mono-phosphorylated | [5] |
| Nucleosides (via alkoxide) | Not Specified | Not Specified | Almost quantitative | [5] |
Experimental Protocol: Synthesis of Geranyl Diethyl Phosphate
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Geraniol (1.0 equiv)
-
Pyridine (2.5 equiv)
-
Diethyl ether (anhydrous)
-
This compound (1.5 equiv)
-
1 M NaOH (ice-cold)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, argon-purged round-bottomed flask equipped with a magnetic stir bar, add geraniol, pyridine, and diethyl ether.
-
Cool the clear solution to -30 °C in a dry ice/acetone bath.
-
While stirring vigorously, add this compound dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. A white precipitate will form.
-
Stir the reaction for 6.5 hours at room temperature.
-
Quench the reaction by adding ice-cold 1 M NaOH.
-
The product, geranyl diethyl phosphate, can be isolated and purified using standard extraction and chromatography techniques. The reaction can be monitored by TLC.[6]
Reactivity with Amines
This compound readily reacts with primary and secondary amines to form the corresponding phosphoramidates. These compounds are of particular interest in medicinal chemistry as they can act as prodrugs or possess inherent biological activity.[3]
General Reaction and Mechanism
Similar to the reaction with alcohols, the reaction with amines proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the amine attacks the phosphorus center of DECP, leading to the formation of a P-N bond and the elimination of hydrogen chloride. A base is typically required to scavenge the HCl produced.
The general reaction is as follows:
(C₂H₅O)₂P(O)Cl + R₂NH + Base → (C₂H₅O)₂P(O)NR₂ + Base·HCl[2]
dot graph "Reaction_of_DECP_with_Amines" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];
} caption { label = "Figure 2: General workflow for the formation of phosphoramidates from amines and DECP."; fontsize = 10; fontname = "Arial"; }
Quantitative Data on Reactivity with Amines
The reactivity of amines with DECP is influenced by their basicity and steric hindrance. The following table provides examples of yields for the formation of phosphoramidates.
| Amine | Product Type | Conditions | Yield (%) | Reference |
| Primary Amides (various) | Nitriles (via dehydration) | Toluene or solvent-free, heat | High | Not specified in search results |
| Aromatic and Aliphatic Amines | Isothiocyanates (with CS₂) | Not specified | Moderate | [7] |
| Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates | Phosphorylated derivatives | Toluene, reflux | Not specified | [8] |
Experimental Protocol: General Synthesis of Diethyl α-Amino-Benzylphosphonates
This protocol describes the synthesis of the amine precursor for subsequent phosphorylation.[8]
Materials:
-
Aldehyde (e.g., benzaldehyde, 0.10 mol)
-
Ammonium (B1175870) acetate (B1210297) (0.10 mol)
-
Ethanol (B145695) (150 mL)
-
Diethyl phosphite (B83602) (0.05 mol)
-
Water
-
Concentrated HCl
-
20% aqueous NaOH
Procedure:
-
In a round-bottomed flask, combine the aldehyde, ammonium acetate, and ethanol.
-
Add diethyl phosphite to the mixture.
-
Stir the mixture at 60 °C under reflux for 60 hours.
-
After completion, remove the ethanol in vacuo.
-
Add dichloromethane and water to the residue.
-
Adjust the pH to 1 with concentrated HCl and extract with dichloromethane.
-
Alkalize the aqueous phase to pH 11 with 20% aqueous NaOH.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic phases over Na₂SO₄ and concentrate to afford the product.
Applications in Drug Development and Signaling Pathways
The phosphate esters and phosphoramidates synthesized from DECP have significant applications in drug discovery and the study of biological signaling pathways.
Phosphate Esters as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in diseases such as cancer.[9] Phosphate esters can act as mimics of the phosphate group of ATP, thereby competitively inhibiting the kinase's activity.[10] The synthesis of libraries of phosphate esters using DECP allows for the screening of potent and selective kinase inhibitors.
dot graph "Kinase_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontcolor="#202124"]; edge [arrowhead=vee];
} caption { label = "Figure 3: Inhibition of the EGFR signaling pathway by a competitive phosphate ester inhibitor."; fontsize = 10; fontname = "Arial"; }
As an example, the epidermal growth factor receptor (EGFR) signaling pathway is a common target in cancer therapy.[9] Small molecule inhibitors that compete with ATP for binding to the EGFR kinase domain can block downstream signaling that leads to cell proliferation and angiogenesis.[9] Diethyl phosphate esters can be designed to act as such inhibitors.
Phosphoramidates as Prodrugs
Phosphoramidates are often employed as prodrugs to improve the bioavailability of phosphonate-containing drugs. The phosphoramidate (B1195095) linkage can mask the charged phosphonate (B1237965) group, allowing for better cell membrane permeability. Once inside the cell, the phosphoramidate is cleaved by cellular enzymes to release the active drug. This strategy is particularly prevalent in the development of antiviral nucleoside phosphonate analogues.
dot graph "Prodrug_Activation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
} caption { label = "Figure 4: General workflow of phosphoramidate prodrug activation."; fontsize = 10; fontname = "Arial"; }
Safety and Handling
This compound is a highly toxic and corrosive compound.[11] It is a cholinesterase inhibitor and can be fatal if swallowed, inhaled, or absorbed through the skin.[11] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of exposure, immediate medical attention is necessary.[11]
Conclusion
This compound is a versatile and powerful reagent for the phosphorylation of alcohols and amines. The resulting phosphate esters and phosphoramidates have found widespread applications in materials science, agrochemicals, and, most notably, in the development of new therapeutic agents. A thorough understanding of its reactivity, coupled with safe handling practices, enables researchers to harness the full potential of this important synthetic tool. This guide has provided a detailed overview of the core reactivity of DECP, supported by quantitative data, experimental protocols, and insights into its application in drug discovery, aiming to be a valuable resource for professionals in the field.
References
- 1. Practical Synthesis of a p38 MAP Kinase Inhibitor [ouci.dntb.gov.ua]
- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. This compound - general description and application - Georganics [georganics.sk]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibition of erythrocyte cholinesterase by tri-esters of phosphoric acid. 1. Diethyl p-nitrophenyl phosphate (E 600) and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Diethyl Chlorophosphate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl chlorophosphate in various organic solvents. This compound is a crucial intermediate in organic synthesis, particularly in the preparation of organophosphorus compounds, including pesticides and pharmaceuticals.[1][2] A thorough understanding of its solubility is paramount for reaction optimization, purification processes, and the development of safe handling protocols. While quantitative solubility data remains elusive in publicly available literature, this guide consolidates the existing qualitative information and presents a generalized experimental protocol for its determination. This document is intended to serve as a foundational resource for researchers, enabling them to establish precise solubility parameters for their specific applications.
Introduction
This compound ((C₂H₅O)₂P(O)Cl), also known as diethyl phosphorochloridate, is a colorless to light yellow liquid that serves as a versatile reagent in organic chemistry.[2][3][4] Its primary application lies in the phosphorylation of alcohols, amines, and other nucleophiles, making it an essential building block in the synthesis of a wide array of compounds. The efficiency and success of synthetic procedures involving this compound are intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection is critical for ensuring homogeneous reaction conditions, facilitating mass transfer, and simplifying downstream processing. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides a framework for its experimental determination.
Solubility of this compound: A Qualitative Overview
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Reported Solubility | Citation(s) |
| Alcohols | General | Soluble | [3][4][5][6] |
| Halogenated Hydrocarbons | Chloroform | Soluble / Sparingly Soluble | [3][4][6][7] |
| Aromatic Hydrocarbons | Benzene | Soluble | |
| Aqueous | Water | Slightly Soluble / Soluble / May Decompose | [3][4][7][8] |
Note: The conflicting reports on water solubility highlight the compound's reactivity and potential for hydrolysis, which should be a critical consideration in any experimental design.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the principles outlined in the OECD Guidelines for the Testing of Chemicals and standard laboratory practices for handling hazardous substances.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas-tight syringes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a respirator with an appropriate cartridge.
3.2. Safety Precautions
Warning: this compound is highly toxic and corrosive. It is a suspected cholinesterase inhibitor and can be fatal if swallowed, inhaled, or absorbed through the skin. All handling must be performed in a certified chemical fume hood. Appropriate PPE is mandatory.
3.3. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound.
-
To ensure complete separation of any suspended micro-droplets, centrifuge the vials at a controlled temperature.
-
-
Sample Extraction and Dilution:
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe.
-
Immediately dilute the aliquot with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While the precise quantitative solubility of this compound in various organic solvents is not well-documented in existing literature, this guide provides a consolidated view of the available qualitative data. The provided experimental protocol offers a robust framework for researchers to determine these critical parameters in a safe and controlled manner. Accurate solubility data is indispensable for the effective and safe utilization of this important synthetic reagent in research, development, and manufacturing. It is recommended that solubility determinations be conducted for each specific solvent and temperature relevant to the intended application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. This compound | 814-49-3 [chemicalbook.com]
- 4. This compound CAS#: 814-49-3 [m.chemicalbook.com]
- 5. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 814-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound, 95% | Fisher Scientific [fishersci.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to Diethyl Chlorophosphate: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl chlorophosphate, a versatile organophosphorus reagent, is a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed physicochemical and toxicological properties, and established experimental protocols for its synthesis and application as a phosphorylating agent. Special emphasis is placed on its role in the synthesis of bioactive molecules and its intrinsic activity as a cholinesterase inhibitor, the downstream effects of which are visually represented.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A comprehensive list is provided in Table 1 to facilitate its identification.
Table 1: Synonyms and Alternative Names for this compound
| Type | Name |
| IUPAC Name | Diethyl phosphorochloridate |
| CAS Number | 814-49-3 |
| Molecular Formula | C₄H₁₀ClO₃P |
| Common Synonyms | Diethyl phosphorochloridate, Diethyl phosphoryl chloride, Diethoxyphosphoryl chloride, O,O-Diethyl chlorophosphate |
| Other Names | Chlorodiethoxyphosphine oxide, Chlorodiethylphosphate, Diethyl chlorophosphonate, Diethyl phosphorochloride, Phosphorochloridic acid, diethyl ester |
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in Table 2, providing essential data for its handling and characterization.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 172.55 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Odor | Fruity | [4] |
| Boiling Point | 60 °C at 2 mmHg; 81 °C at 6 mmHg | [2][5] |
| Density | 1.194 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.416 | [2] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 1.37 (t, J=6.0 Hz, 6H), 4.16-4.30 (m, 4H) | [5] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 15.6 (d, J=7.5 Hz), 65.7 (d, J=6.8 Hz) | [5] |
| ³¹P NMR (CDCl₃, 121 MHz) | δ 4.5 | [5] |
Toxicological Data
This compound is a highly toxic compound and a potent cholinesterase inhibitor. Appropriate safety precautions are imperative when handling this reagent. Key toxicological data are summarized in Table 3.
Table 3: Toxicological Properties of this compound
| Toxicity Metric | Value | Species/Route | Reference |
| LD₅₀ | 11 mg/kg | Rat, oral | [6][7] |
| LD₅₀ | 100 mg/kg | Mouse, oral | [6] |
| LD₅₀ | 8 µL/kg | Rabbit, dermal | [6][7] |
| Draize test | 500 mg/24H Mild | Rabbit, skin | [6] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of phosphorus oxychloride with ethanol (B145695) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct.[5]
Materials:
-
Phosphorus oxychloride (15.3 g, 100 mmol)
-
Ethanol (9.67 g, 210 mmol)
-
Triethylamine (21.3 g, 210 mmol)
-
tert-Butyl methyl ether (75 mL)
-
Diethyl ether
Procedure:
-
In a dry, four-necked 250 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and an argon inlet, combine triethylamine and tert-butyl methyl ether at 20 °C.
-
Add ethanol to the mixture.
-
Cool the reaction mixture to below -5 °C using a cooling bath.
-
Add phosphorus oxychloride dropwise via a syringe over 10 minutes, maintaining the temperature below -5 °C.
-
After the addition is complete, remove the cooling bath and stir the resulting white suspension vigorously for 5 hours at 20 °C.
-
Filter the mixture and rinse the solid with diethyl ether (3 x 100 mL).
-
Remove the solvents from the filtrate under vacuum.
-
Distill the crude product under reduced pressure to afford this compound.
The following diagram illustrates the general workflow for the synthesis of this compound.
Phosphorylation of Alcohols
This compound is widely used for the phosphorylation of alcohols. A representative protocol for the synthesis of geranyl diethyl phosphate (B84403) is detailed below.[8]
Materials:
-
Geraniol (12.3 g, 80.0 mmol)
-
Pyridine (15.8 g, 200 mmol)
-
Diethyl ether (60 mL)
-
This compound (20.7 g, 120 mmol)
-
1 M Sodium hydroxide (B78521) solution
-
Hexanes
-
Brine
-
Magnesium sulfate
Procedure:
-
To an argon-purged 500-mL round-bottom flask, add geraniol, pyridine, and diethyl ether.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
While stirring vigorously, add this compound dropwise over 10 minutes.
-
Remove the cooling bath and allow the reaction to warm to 23 °C and stir for 6.5 hours.
-
Quench the reaction by adding ice-cold 1 M NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a 1:1 mixture of diethyl ether and hexanes.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate by rotary evaporation to yield the crude product.
The experimental workflow for the phosphorylation of an alcohol using this compound is depicted below.
Applications in Drug Development and Biological Activity
This compound is a key reagent in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals.[3][7] Its utility stems from its ability to introduce a diethyl phosphate group onto a range of nucleophiles.
Furthermore, this compound itself is a potent inhibitor of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[8][9] Inhibition of acetylcholinesterase (AChE) leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is central to the action of many organophosphate pesticides and nerve agents. The downstream signaling cascade resulting from AChE inhibition is illustrated in the following diagram.
Conclusion
This compound is an indispensable reagent in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with a thorough understanding of its properties and handling requirements, enables its effective use in the development of novel and complex molecules. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.
References
- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. rjpn.org [rjpn.org]
- 7. nbinno.com [nbinno.com]
- 8. This compound - general description and application - Georganics [georganics.sk]
- 9. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical context of Diethyl chlorophosphate discovery and research
An In-depth Technical Guide to the Historical Context of Diethyl Chlorophosphate Discovery and Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and subsequent research of this compound (DECP). It details the early synthesis methods, key experimental findings, and the elucidation of its mechanism of action.
Historical Context and Discovery
The discovery of this compound is situated within the broader history of organophosphorus chemistry, which began in the early 19th century. Early work by chemists like Jean Pierre Boudet, who in the early 1800s generated traces of "phosphoric ether," and Franz Anton Voegeli, who first synthesized triethyl phosphate (B84403) in 1848, laid the groundwork for the field. A pivotal moment came in 1854 with the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont and Wladimir P. Moshnin. TEPP was the first organophosphate identified as a cholinesterase inhibitor, a property that would come to define this class of compounds.
While the precise date and individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, its development followed the establishment of key synthetic reactions for creating similar organophosphate compounds. The availability of precursors like phosphorus oxychloride, first synthesized by Wurtz in 1847, was crucial. The development of reactions like the Atherton-Todd reaction provided a direct route to its synthesis. This compound emerged as a key intermediate in organic synthesis and as a subject of toxicological study due to its potent cholinesterase-inhibiting properties.
Early Synthesis and Experimental Protocols
Two primary methods for the synthesis of this compound were established in early research.
Reaction of Phosphoryl Chloride with Ethanol (B145695)
This method involves the reaction of phosphoryl chloride (POCl₃) with ethanol in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
A solution of triethylamine and ethanol in a suitable solvent (e.g., toluene (B28343) or tert-butyl methyl ether) is prepared in a reaction vessel equipped with a stirrer and cooled to a low temperature (e.g., -5°C to -10°C).
-
Phosphoryl chloride is added dropwise to the cooled solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate (triethylamine hydrochloride) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
A high yield of this compound (around 89%) can be achieved with this method.
Atherton-Todd Reaction
The Atherton-Todd reaction provides an alternative route, involving the chlorination of diethyl phosphite (B83602) with carbon tetrachloride in the presence of a base.
Experimental Protocol:
-
Diethyl phosphite is dissolved in carbon tetrachloride.
-
A base, typically a primary or secondary amine, is added to the solution.
-
The reaction proceeds, often exothermically, to form this compound and the hydrochloride salt of the amine.
-
The amine hydrochloride is removed by filtration.
-
The excess carbon tetrachloride is removed by distillation.
-
The final product is purified by vacuum distillation.
Quantitative Data from Early Research
Early research on this compound focused on its physical properties and toxicity. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀ClO₃P | |
| Molecular Weight | 172.56 g/mol | |
| Boiling Point | 60 °C at 2 mmHg | |
| Appearance | Colorless to faint yellow liquid | |
| Odor | Fruity |
Table 2: Toxicological Data
| Test | Species | Value | Reference(s) |
| LD₅₀ (Oral) | Rat | 11 mg/kg | |
| LD₅₀ (Dermal) | Rabbit | 8 µL/kg |
Mechanism of Action: Cholinesterase Inhibition
This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and the characteristic signs of organophosphate poisoning.
The mechanism involves the phosphorylation of a serine residue in the active site of the acetylcholinesterase enzyme. This forms a stable, covalent bond that renders the enzyme inactive.
Diagram: Acetylcholinesterase Inhibition Pathway
Caption: Inhibition of acetylcholinesterase by this compound.
Early Applications and Research Directions
Initial interest in this compound was largely for its utility in organic synthesis. It serves as an effective phosphorylating agent for a variety of functional groups, including alcohols, amines, and carboxylates. This reactivity has been exploited in the synthesis of enol phosphates, which are valuable intermediates for creating substituted alkenes. Its use as a nerve agent mimic has also made it a compound of interest in the development of detection methods and protective measures.
Diagram: Experimental Workflow for Enol Phosphate Synthesis
Caption: General workflow for the synthesis of enol phosphates using DECP.
Conclusion
The history of this compound is emblematic of the broader field of organophosphorus chemistry. From its roots in the fundamental synthesis of phosphate esters to its identification as a potent enzyme inhibitor, research on DECP has contributed significantly to our understanding of organic synthesis and toxicology. Its continued use in research underscores its importance as a versatile chemical tool.
A Technical Guide to the Synthesis of Diethyl Chlorophosphate: Key Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl chlorophosphate ((C₂H₅O)₂P(O)Cl), a highly reactive organophosphorus compound, is a critical intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and flame retardants.[1][2][3] Its utility lies in its ability to act as an efficient phosphorylating agent. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the key intermediates, detailed experimental protocols, and a comparative assessment of the methodologies.
Key Synthetic Pathways and Intermediates
There are three principal industrial and laboratory-scale methods for the synthesis of this compound. Each pathway involves distinct key intermediates and reaction conditions.
1.1. Reaction of Phosphorus Oxychloride with Ethanol (B145695)
This is one of the most common and direct methods for preparing this compound. The reaction proceeds through the sequential substitution of the chlorine atoms on phosphorus oxychloride with ethoxy groups.
-
Key Intermediates: The reaction is believed to proceed through the formation of ethyl phosphorodichloridate (EtOP(O)Cl₂) as a transient intermediate. However, this intermediate is highly reactive and is typically not isolated during the synthesis of the diethyl ester.
1.2. The Atherton-Todd Reaction: Chlorination of Diethyl Phosphite (B83602)
The Atherton-Todd reaction provides a classic method for the formation of a P-Cl bond from a P-H bond.[1][4] In this case, the key starting material is diethyl phosphite.
-
Key Intermediates: The mechanism of the Atherton-Todd reaction is complex and has been the subject of considerable study.[5][6] It is generally accepted that the reaction proceeds through the formation of a reactive phosphorus intermediate. One proposed mechanism involves the initial deprotonation of diethyl phosphite by a base (typically a tertiary amine) to form the diethyl phosphite anion. This anion then reacts with the chlorinating agent (carbon tetrachloride) to generate this compound. Other proposed intermediates include a trichloromethylphosphonate or a charge-transfer complex between the amine and carbon tetrachloride.[5][7] Diethyl phosphite itself can be considered a key precursor intermediate, often prepared from phosphorus trichloride (B1173362) and ethanol.[8]
1.3. Reaction of Triethyl Phosphite with Phosphorus Trichloride
This method involves a comproportionation reaction between triethyl phosphite and phosphorus trichloride.
-
Key Intermediates: The primary key intermediate in this process is diethyl chlorophosphite ((C₂H₅O)₂PCl). This intermediate is formed and then oxidized in a subsequent step or in situ to yield the final product, this compound. Triethyl phosphite is a key precursor that can be synthesized from phosphorus trichloride and ethanol in the presence of a base.[9]
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and conditions.
| Parameter | Route 1: POCl₃ + Ethanol | Route 2: Atherton-Todd | Route 3: (EtO)₃P + PCl₃ |
| Primary Reactants | Phosphorus oxychloride, Ethanol, Triethylamine (B128534) | Diethyl phosphite, Carbon tetrachloride, Base (e.g., Triethylamine) | Triethyl phosphite, Phosphorus trichloride |
| Key Intermediates | Ethyl phosphorodichloridate (transient) | Diethyl phosphite anion, Trichloromethylphosphonate (proposed) | Diethyl chlorophosphite |
| Typical Yield | ~89%[10] | 77-88% (for in situ generation and subsequent reaction)[11] | 80-87% |
| Reaction Temperature | -5°C to 20°C[10] | Typically room temperature | 0°C to 30°C |
| Key Reagents | POCl₃, EtOH, Et₃N | (EtO)₂P(O)H, CCl₄, Base | (EtO)₃P, PCl₃ |
| Byproducts | Triethylamine hydrochloride | Chloroform, Amine hydrochloride | - |
Detailed Experimental Protocols
3.1. Synthesis of this compound from Phosphorus Oxychloride and Ethanol
This protocol is adapted from a literature procedure and offers a high-yield synthesis.[10]
Materials:
-
Phosphorus oxychloride (15.3 g, 100 mmol)
-
Ethanol (9.67 g, 210 mmol)
-
Triethylamine (21.3 g, 210 mmol)
-
tert-Butyl methyl ether (75 mL)
-
Diethyl ether
Procedure:
-
In a dry 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, introduce triethylamine (21.3 g), tert-butyl methyl ether (75 mL), and ethanol (9.67 g) at 20°C.
-
Cool the mixture to below -5°C using a cooling bath.
-
Add phosphorus oxychloride (15.3 g) dropwise via a syringe over 10 minutes, ensuring the temperature is maintained below -5°C.
-
After the addition is complete, remove the cooling bath and vigorously stir the resulting white suspension for 5 hours at 20°C.
-
Filter the mixture and rinse the solid precipitate with diethyl ether (3 x 100 mL).
-
Remove the solvents from the filtrate under reduced pressure.
-
The resulting crude product is then distilled under reduced pressure to afford this compound.
Expected Yield: Approximately 15.4 g (89%).[10]
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways for this compound.
Caption: Synthesis of this compound from Phosphorus Oxychloride.
Caption: The Atherton-Todd Synthesis of this compound.
Caption: Synthesis via Triethyl Phosphite and Phosphorus Trichloride.
References
- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CONICET [bicyt.conicet.gov.ar]
- 4. This compound - general description and application - Georganics [georganics.sk]
- 5. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Study on the Atherton–Todd reaction mechanism [ouci.dntb.gov.ua]
- 7. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 11. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diethyl Chlorophosphate as a Phosphorylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chlorophosphate (DECP) is a highly reactive and versatile organophosphorus reagent widely employed in organic synthesis for the introduction of a diethyl phosphate (B84403) group onto a variety of nucleophilic substrates.[1] Its electrophilic phosphorus center readily reacts with alcohols, phenols, amines, and enolates, making it a valuable tool in the synthesis of biologically active molecules, agrochemicals, and functionalized materials.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a phosphorylating agent.
Applications in Organic Synthesis
This compound is a key reagent in several important transformations:
-
Phosphorylation of Alcohols and Phenols: Alcohols and phenols are readily converted to their corresponding diethyl phosphate esters.[1] This transformation is crucial in the synthesis of phosphate-containing natural products, prodrugs, and pesticides.[3][4]
-
Synthesis of Enol Phosphates: Ketones can be converted to enol phosphates by deprotonation to form an enolate, followed by quenching with this compound.[5] These enol phosphates are valuable intermediates that can be used in cross-coupling reactions to form substituted alkenes or reduced to generate alkenes/alkanes.[2]
-
Phosphorylation of Amines: Primary and secondary amines react with this compound to form phosphoramidates.[1] Phosphoramidate linkages are present in a variety of biologically active natural products.[2]
-
Synthesis of Nucleoside Phosphates: DECP is utilized in the synthesis of nucleoside phosphates, which are fundamental building blocks of DNA and RNA. The hydroxyl group of a nucleoside can be selectively phosphorylated using DECP.[5]
Quantitative Data Presentation
The following tables summarize quantitative data for the phosphorylation of various substrates using this compound, compiled from multiple sources. Direct comparison of yields should be made with caution due to varying reaction conditions.
Table 1: Phosphorylation of Alcohols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Geraniol (B1671447) | Pyridine (B92270) | Diethyl ether | -30 to 23 | 6.5 | ~90 (crude) | [6] |
| (S)-H8-BINOL | NaH | THF | 0 to RT | 0.5 | 84 | [7] |
Table 2: Phosphorylation of Phenols
| Substrate | Base/Support | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenol (B47542) | Magnesia | - | RT | 5-15 | 90-95 | [8][9] |
| 4-Nitrophenol | Magnesia | - | RT | 5 | 95 | [9] |
| 2-Naphthol | Magnesia | - | RT | 10 | 92 | [9] |
| (S)-BINOL | NaH | THF | 0 to RT | 0.5 | 88 | [7] |
Table 3: Synthesis of Enol Phosphates from Ketones
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | LDA | THF/Hexane | -78 to RT | 1 | 90 | [4] |
| 2-Substituted Acetophenones | - | - | - | - | - | [5] |
| (E)-ethyl 3-oxodeca-7,9-dienoate | NaH | Diethyl ether | 0 | - | 59 | [4] |
Table 4: Phosphorylation of Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl α-amino-benzylphosphonates | Triethylamine | Toluene | 26 | 24 | 86-94 | [10] |
Experimental Protocols
Protocol 1: Phosphorylation of an Alcohol (Geraniol)
This protocol is adapted from a procedure for the synthesis of geranyl diethyl phosphate.[6]
Materials:
-
Geraniol
-
Pyridine
-
Diethyl ether (anhydrous)
-
This compound
-
1 M NaOH (ice-cold)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Round-bottomed flask
-
Syringes
Procedure:
-
To an argon-purged 500-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar, add geraniol (1.0 equiv), pyridine (2.5 equiv), and diethyl ether (sufficient volume).
-
Cool the clear solution in a -30 °C dry ice-acetone bath with vigorous stirring.
-
Add this compound (1.5 equiv) dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the flask from the cold bath and allow it to warm to room temperature (23 °C).
-
Stir the reaction mixture for 6.5 hours at 23 °C. A white precipitate will form.
-
Quench the reaction by adding ice-cold 1 M NaOH.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude geranyl diethyl phosphate.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Phosphorylation of a Phenol using Magnesia Support
This protocol is a general and environmentally friendly method for the phosphorylation of phenols.[8][9]
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Magnesia (MgO)
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Stir plate and stir bar
-
Reaction vial or flask
Procedure:
-
To a mixture of the phenol (1.0 equiv) and this compound (1.1 equiv), add magnesia (0.3 g per 5 mmol of phenol).
-
Stir the mixture at room temperature. The reaction is typically complete within 5-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a suitable organic solvent (e.g., diethyl ether) to the reaction mixture.
-
Filter the mixture to remove the magnesia.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the aryl diethyl phosphate.
Protocol 3: Synthesis of an Enol Phosphate from a Ketone
This protocol describes a general procedure for the synthesis of enol phosphates from ketones via their lithium enolates.[4]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
This compound
-
Argon or Nitrogen atmosphere
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Schlenk flask or similar apparatus
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), prepare a solution of lithium diisopropylamide (LDA) in THF/hexane in a Schlenk flask.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the ketone (1.0 equiv) in anhydrous THF to the stirred LDA solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude enol phosphate by flash column chromatography or distillation.
Visualizations
Caption: Workflow for the phosphorylation of an alcohol.
References
- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. chemimpex.com [chemimpex.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Phosphorylation of Phenols with Diethyl Chlorophosphonate on the Surface of Magnesia - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conversion of Ketones to Enol Phosphates using Diethyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of ketones to enol phosphates is a fundamental transformation in organic synthesis, providing access to versatile intermediates with broad applications in drug discovery and development. Enol phosphates serve as stable enol surrogates and are valuable precursors for a variety of functional groups. They can participate in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and can be readily converted to alkenes, alkynes, and other valuable motifs.[1][2] Diethyl chlorophosphate is a widely utilized and commercially available reagent for this transformation, offering a reliable and efficient method for the synthesis of diethyl enol phosphates.
This document provides detailed protocols for the conversion of ketones to enol phosphates using this compound, focusing on methods involving the generation of kinetic and thermodynamic enolates.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Enolate Formation: A strong base is used to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate intermediate. The regioselectivity of this step can be controlled by the choice of base, solvent, and temperature.
-
Phosphorylation: The enolate anion attacks the electrophilic phosphorus atom of this compound, displacing the chloride leaving group to form the enol phosphate (B84403) product.
Experimental Protocols
Two primary protocols are presented below, allowing for the selective formation of either the kinetic or thermodynamic enol phosphate from unsymmetrical ketones.
Protocol 1: Kinetic Enolate Formation using Lithium Diisopropylamide (LDA)
This protocol is suitable for generating the less substituted (kinetic) enol phosphate. The use of a strong, sterically hindered base like LDA at low temperatures ensures rapid and irreversible deprotonation at the less hindered α-position.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (B44863) (1.1 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
This compound (1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation of LDA Solution:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equiv) to the cold THF.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
-
Enolate Formation:
-
Dissolve the ketone (1.0 equiv) in a separate flask with anhydrous THF under an inert atmosphere.
-
Slowly add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Phosphorylation:
-
Add this compound (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Thermodynamic Enolate Formation using Sodium Hydride (NaH)
This protocol is designed to generate the more substituted (thermodynamic) enol phosphate. The use of a less sterically hindered base like sodium hydride at elevated temperatures allows for equilibration to the more stable enolate.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
This compound (1.2 equiv)
-
Ice-cold water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of Sodium Hydride Suspension:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the required amount of NaH dispersion.
-
Wash the NaH with anhydrous hexanes (3 x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Suspend the washed NaH in anhydrous THF or diethyl ether.
-
-
Enolate Formation:
-
Dissolve the ketone (1.0 equiv) in a separate flask with anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add the ketone solution dropwise to the stirred NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until hydrogen evolution ceases. Gentle heating may be required for less acidic ketones.
-
-
Phosphorylation:
-
Cool the enolate solution back to 0 °C.
-
Add this compound (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add more water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
-
Data Presentation
The following table summarizes representative yields for the conversion of various ketones to their corresponding diethyl enol phosphates under kinetic and thermodynamic conditions.
| Ketone | Base | Conditions | Product | Yield (%) | Reference |
| Cyclohexanone | LDA | THF, -78 °C to rt | Cyclohex-1-en-1-yl diethyl phosphate | 90 | [3] |
| 4-tert-Butylcyclohexanone | di-tert-butylmagnesium | THF, rt | 4-tert-Butylcyclohex-1-en-1-yl diethyl phosphate | 80 | [3] |
| Acetophenone | NaH | THF, 0 °C to rt | 1-Phenylvinyl diethyl phosphate | 85-95 | [2] |
| 2-Methylcyclohexanone | LDA | THF, -78 °C to rt | 2-Methylcyclohex-1-en-1-yl diethyl phosphate (Kinetic) | >95 (regioselectivity) | |
| 2-Methylcyclohexanone | NaH | THF, rt | 6-Methylcyclohex-1-en-1-yl diethyl phosphate (Thermodynamic) | >90 (regioselectivity) | |
| Propiophenone | LDA | THF, -78 °C to rt | (E)-1-Phenylprop-1-en-1-yl diethyl phosphate | High | |
| (E)-ethyl 3-oxodeca-7,9-dienoate | NaH | Diethyl ether, 0 °C | (1Z,6E)-1-(ethoxycarbonyl)nona-1,6,8-trien-2-yl diethyl phosphate | 59 | [3] |
Mandatory Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of enol phosphates from ketones.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of enol phosphates.
Safety Precautions
-
This compound is highly toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
n-Butyllithium is a pyrophoric reagent. It will ignite spontaneously upon contact with air. It should be handled under an inert atmosphere using proper syringe techniques.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled in a dry, inert atmosphere.
-
The quenching of reactions involving reactive reagents like n-BuLi and NaH should be performed slowly and at low temperatures to control any exothermic processes.
Conclusion
The conversion of ketones to enol phosphates using this compound is a robust and versatile transformation. By carefully selecting the base and reaction conditions, researchers can control the regioselectivity of the reaction to access either the kinetic or thermodynamic enol phosphate product. The detailed protocols and data provided in these application notes serve as a valuable resource for scientists engaged in organic synthesis and drug development, facilitating the preparation of these important synthetic intermediates.
References
Application of Diethyl Chlorophosphate in the Synthesis of Pesticides and Insecticides
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-DECP-PI-001
Introduction
Diethyl chlorophosphate (DECP), and its closely related analogue O,O-diethyl phosphorochloridothioate, are highly reactive organophosphorus compounds that serve as critical intermediates in the synthesis of a wide range of organophosphate (OP) pesticides and insecticides. The electrophilic nature of the phosphorus atom in DECP allows for its facile reaction with various nucleophiles, enabling the introduction of the diethyl phosphate (B84403) or diethyl thiophosphate moiety into a target molecule. This functional group is the basis for the biological activity of most organophosphate insecticides, which primarily act by inhibiting the enzyme acetylcholinesterase (AChE).
This document provides a detailed overview of the application of this compound and its thio-analogue in the synthesis of prominent insecticides, including experimental protocols and the mechanism of action of these compounds. While this compound (with a P=O bond) is a potent phosphorylating agent, many commercial insecticides, such as Chlorpyrifos, Parathion (B1678463), and Diazinon (B1670403), are synthesized as phosphorothioates (with a P=S bond) using O,O-diethyl phosphorochloridothioate. The phosphorothioates are typically less toxic to mammals and are metabolically activated in the target insect to the corresponding phosphate (oxon), which is a much more potent AChE inhibitor.
General Synthetic Route
The fundamental reaction for the synthesis of organophosphate insecticides using this compound or its thio-analogue is the phosphorylation of a suitable nucleophile, typically an alcohol or a thiol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Where R-OH represents a nucleophilic substrate, which is often a substituted phenol (B47542) or a heterocyclic enol.
Key Synthetic Applications and Experimental Protocols
Synthesis of Paraoxon (Ethyl Paraoxon)
Paraoxon is the oxygen analog of parathion and a potent acetylcholinesterase inhibitor. It can be synthesized directly from this compound and the sodium salt of 4-nitrophenol.
Experimental Protocol:
-
Reagents and Setup:
-
This compound
-
Sodium 4-nitrophenolate (B89219)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure:
-
In a round-bottom flask, suspend sodium 4-nitrophenolate (1.0 equivalent) in the anhydrous solvent.
-
With vigorous stirring, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude paraoxon.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Synthesis of Chlorpyrifos (via Diethyl Chlorothiophosphate)
Chlorpyrifos is a broad-spectrum insecticide. Its synthesis involves the reaction of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) with O,O-diethyl phosphorochloridothioate.
Experimental Protocol:
-
Reagents and Setup:
-
O,O-diethyl phosphorochloridothioate
-
3,5,6-trichloro-2-pyridinol (or its sodium salt)
-
Base (e.g., sodium carbonate, potassium carbonate, or an organic base like triethylamine)
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
Standard reaction setup as described for paraoxon.
-
-
Procedure:
-
Dissolve 3,5,6-trichloro-2-pyridinol (1.0 equivalent) and the base (1.1 equivalents) in the chosen solvent in the reaction flask.
-
Add O,O-diethyl phosphorochloridothioate (1.05 equivalents) dropwise to the stirred solution at a controlled temperature (e.g., 40-50 °C).
-
After the addition, raise the temperature to 70-80 °C and maintain for 3-5 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
If a water-miscible solvent is used, pour the filtrate into a larger volume of water and extract the product with a water-immiscible solvent (e.g., toluene, dichloromethane).
-
Wash the organic extract with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield crude chlorpyrifos.
-
The crude product can be purified by recrystallization or chromatography.
-
Synthesis of Diazinon (via Diethyl Chlorothiophosphate)
Diazinon is a non-systemic organophosphate insecticide. It is synthesized by reacting 2-isopropyl-4-methyl-6-hydroxypyrimidine with O,O-diethyl phosphorochloridothioate.
Experimental Protocol:
-
Reagents and Setup:
-
O,O-diethyl phosphorochloridothioate
-
2-isopropyl-4-methyl-6-hydroxypyrimidine
-
Potassium carbonate
-
Catalyst (e.g., cuprous chloride)
-
Anhydrous solvent (e.g., acetonitrile, acetone)
-
Reaction setup with a reflux condenser and dropping funnel.
-
-
Procedure:
-
To a flask containing the anhydrous solvent, add 2-isopropyl-4-methyl-6-hydroxypyrimidine (1.0 equivalent), anhydrous potassium carbonate (1.0 equivalent), and a catalytic amount of cuprous chloride.
-
Heat the mixture to reflux with stirring.
-
Add O,O-diethyl phosphorochloridothioate (1.0 equivalent) dropwise over 30 minutes.
-
Continue refluxing for 3 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diazinon oil.
-
The crude product can be used directly or purified further if required.
-
Data Presentation
The following tables summarize key quantitative data for the synthesis and properties of the discussed insecticides.
Table 1: Synthesis Parameters for Selected Organophosphate Insecticides
| Insecticide | Precursors | Solvent | Base | Typical Yield | Purity |
| Paraoxon | This compound, Sodium 4-nitrophenolate | Toluene | - | >90% | >95% |
| Chlorpyrifos | O,O-diethyl phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol | Acetonitrile | K₂CO₃ | >95% | >97% |
| Diazinon | O,O-diethyl phosphorochloridothioate, 2-isopropyl-4-methyl-6-hydroxypyrimidine | Acetonitrile | K₂CO₃ | ~96% | ~97.5% |
Table 2: Physicochemical and Spectroscopic Data of Synthesized Insecticides
| Property | Paraoxon | Chlorpyrifos | Diazinon |
| Molecular Formula | C₁₀H₁₄NO₆P | C₉H₁₁Cl₃NO₃PS | C₁₂H₂₁N₂O₃PS |
| Molar Mass ( g/mol ) | 275.19 | 350.59 | 304.35 |
| Appearance | Reddish-yellowish oil | White crystalline solid | Colorless to brown liquid |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic: ~8.2, ~7.4; CH₂: ~4.3 (q); CH₃: ~1.4 (t) | Aromatic: ~7.8; CH₂: ~4.2 (q); CH₃: ~1.4 (t) | Pyrimidine H: ~8.4; CH(isopropyl): ~3.1 (septet); CH₂(ethyl): ~4.1 (q); CH₃(isopropyl): ~1.3 (d); CH₃(ethyl): ~1.3 (t); CH₃(pyrimidine): ~2.5 (s) |
| ³¹P NMR (CDCl₃, δ ppm) | ~ -6.0 | ~ 62.0 | ~ 62.5 |
| Key IR Bands (cm⁻¹) | P=O: ~1280; NO₂: ~1525, ~1350 | P=S: ~840, ~650; C-Cl: ~1050 | P=S: ~820, ~640 |
Visualizations
Synthetic Workflow
The general workflow for the synthesis and purification of organophosphate insecticides from this compound or its thio-analogue is depicted below.
Caption: General workflow for organophosphate insecticide synthesis.
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphate insecticides exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system. The diagram below illustrates this signaling pathway.
Caption: Acetylcholinesterase inhibition by organophosphates.
Metabolic Activation of Phosphorothioates
Many widely used insecticides are phosphorothioates (P=S), which are metabolically activated in insects to their more potent phosphate (P=O) or "oxon" forms.
Caption: Metabolic activation of phosphorothioate insecticides.
Application Notes and Protocols: Diethyl Chlorophosphate in the Synthesis of Flame Retardants and Plasticizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of diethyl chlorophosphate (DECP) as a versatile reagent in the synthesis of organophosphorus flame retardants and plasticizers. This document outlines detailed experimental protocols for the preparation of key compounds and presents their performance data in various polymer systems. The underlying mechanisms of flame retardancy are also elucidated through logical diagrams.
Introduction
This compound (CAS No. 814-49-3) is a reactive organophosphorus compound widely employed in organic synthesis.[1] Its utility stems from the electrophilic phosphorus center, which readily reacts with nucleophiles such as alcohols, phenols, and amines to form stable phosphate (B84403) esters.[1] This reactivity makes it a valuable precursor for the synthesis of a diverse range of compounds, including flame retardants and plasticizers.[2][3] Organophosphorus flame retardants are of significant interest as halogen-free alternatives, offering improved fire safety to polymeric materials through mechanisms that involve both condensed-phase and gas-phase actions.[4][5][6]
Synthesis of Flame Retardants from this compound
The primary route to synthesizing phosphate ester flame retardants from DECP involves the reaction with hydroxyl-containing compounds, such as phenols, bisphenols, and polyols. The general reaction scheme involves the nucleophilic attack of the hydroxyl group on the phosphorus atom of DECP, with the concomitant elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine (B128534), is typically used to scavenge the HCl produced.[7]
Synthesis of O,O-diethyl acrylamide (B121943) phosphonate (B1237965) (DEAPn)
This protocol describes the synthesis of a reactive flame retardant containing both phosphorus and nitrogen, which can impart flame retardancy to copolymers.
Experimental Protocol:
-
Materials: Acrylamide, this compound (DECP), triethylamine (TEA), cuprous chloride (CuCl), acetone.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve acrylamide in acetone.
-
Add triethylamine as an acid-binding agent and a catalytic amount of cuprous chloride.
-
Cool the mixture in an ice bath.
-
Slowly add this compound dropwise while maintaining the reaction temperature between 20-30°C.
-
After the addition is complete, continue stirring at room temperature for a specified time to ensure complete reaction.
-
The resulting mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or chromatography.
-
Quantitative Data for O,O-diethyl acrylamide phosphonate (DEAPn):
| Parameter | Value | Reference |
| Yield | 75% | [8] |
| Limiting Oxygen Index (LOI) of copolymer with 20 wt% DEAPn | 26.7% | [8] |
Synthesis of a Castor Oil-Based Flame Retardant Plasticizer
This protocol details the synthesis of a bio-based flame retardant plasticizer from a castor oil derivative and DECP.
Experimental Protocol:
-
Materials: 1,3,5-tris(2-hydroxyethyl) cyanuric acid-methyl ricinoleate (B1264116) (THEIC–MR), this compound (DECP), chloroform (B151607).
-
Procedure:
-
Dissolve THEIC–MR and this compound in a 1:3 molar ratio in chloroform in a 250 mL flask.
-
Stir the mixture at 60°C for 3 hours.
-
After the reaction is complete, remove the chloroform using a rotary evaporator to obtain the final product, THEIC–MR phosphate.[9]
-
Quantitative Data for PVC Plasticized with THEIC–MR Phosphate:
| Parameter | PVC with DOP (Control) | PVC with THEIC–MR Phosphate | Reference |
| Time to Ignition (s) | 10 | 25 | [9] |
| Peak Heat Release Rate (pHRR) (kW/m²) | 167.5 | 52.1 | [9] |
| Average Heat Release Rate (av-HRR) (kW/m²) | 44.7 | 21.1 | [9] |
| Char Residue at 600°C (%) | 8.60 | 17.78 | [9] |
Synthesis of Plasticizers from this compound
While many organophosphorus compounds exhibit both flame retardant and plasticizing properties, synthesis can be tailored to optimize for plasticizing efficiency. This typically involves the reaction of DECP with monofunctional alcohols or phenols to create trialkyl or triaryl phosphates. The resulting esters increase the free volume between polymer chains, lowering the glass transition temperature (Tg) and increasing flexibility.
General Protocol for Synthesis of Trialkyl/Triaryl Phosphates
-
Materials: this compound (DECP), alcohol or phenol (B47542) (e.g., ethanol, phenol), a suitable base (e.g., pyridine, triethylamine), and an appropriate solvent (e.g., diethyl ether, dichloromethane).
-
Procedure:
-
To a solution of the alcohol or phenol and the base in the chosen solvent, cooled in an ice bath, slowly add this compound.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC).
-
The reaction mixture is then washed with water, dilute acid, and brine to remove the salt and excess reagents.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the phosphate ester.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Visualizations
Caption: General workflow for the synthesis of phosphate esters from DECP.
Caption: Mechanism of action for organophosphorus flame retardants.[10][11]
Safety Precautions
This compound is a highly toxic and corrosive substance.[2] It is a cholinesterase inhibitor and can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety goggles) must be worn. Reactions involving DECP should be conducted with caution, particularly when heating, as it can decompose to produce toxic fumes of phosphorus oxides and hydrogen chloride.[2]
References
- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. valtris.com [valtris.com]
- 6. specialchem.com [specialchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. [PDF] Synthesis, Characterization and Application of O, O-diethyl Acrylamide Phosphate | Semantic Scholar [semanticscholar.org]
- 9. Design and synthesis of a castor oil based plasticizer containing THEIC and diethyl phosphate groups for the preparation of flame-retardant PVC materi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25014A [pubs.rsc.org]
- 10. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes: One-Pot Synthesis of Isothiocyanates from Amines using Diethyl Chlorophosphate
Introduction
Isothiocyanates (R-N=C=S) are a pivotal class of organic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. They serve as versatile intermediates in the synthesis of a wide array of nitrogen and sulfur-containing heterocycles. A notable method for their preparation is the one-pot reaction of primary amines with carbon disulfide, facilitated by a desulfurizing agent. This application note details a facile and efficient one-pot synthesis of isothiocyanates from various aliphatic and aromatic primary amines utilizing diethyl chlorophosphate as a mild and effective reagent.[1][2] This method circumvents the use of highly toxic reagents like thiophosgene, offering a safer and more accessible route to these valuable compounds.
The reaction proceeds via the in situ formation of a dithiocarbamate (B8719985) salt from the primary amine and carbon disulfide. This compound then acts as an activating agent, promoting the elimination of byproducts to yield the corresponding isothiocyanate. This one-pot approach is characterized by its operational simplicity and moderate to good yields across a range of substrates.
Experimental Protocols
General Procedure for the One-Pot Synthesis of Isothiocyanates
This protocol is a generalized procedure based on the principles of dithiocarbamate formation and subsequent desulfurization, adapted for the use of this compound as the activating agent.
Materials:
-
Primary amine (aliphatic or aromatic)
-
Carbon disulfide (CS₂)
-
This compound ((EtO)₂P(O)Cl)
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN))
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq.) and triethylamine (2.0 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add carbon disulfide (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Let the reaction mixture stir at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time may vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure isothiocyanate.
Data Presentation
The following table summarizes the yields for the synthesis of various isothiocyanates from primary amines using different, yet mechanistically similar, one-pot procedures. While specific yield data for the this compound method is not extensively available in the public domain, these examples with alternative reagents illustrate the general efficacy of this synthetic strategy.
| Entry | Amine Substrate | Reagent/Conditions | Yield (%) | Reference |
| 1 | Aniline | CS₂, K₂CO₃, TCT, H₂O/CH₂Cl₂ | 85 | [3] |
| 2 | 4-Fluoroaniline | CS₂, K₂CO₃, TCT, H₂O/DMF | 94 | [3] |
| 3 | Benzylamine | CS₂, Et₃N, Tosyl Chloride, CH₂Cl₂ | 95 | [4] |
| 4 | Cyclohexylamine | CS₂, Et₃N, Tosyl Chloride, CH₂Cl₂ | 92 | [4] |
| 5 | 4-Methoxy-aniline | CS₂, NaOH, Phenyl Chlorothionoformate, CH₂Cl₂ | 95 | [4] |
| 6 | 2-Aminopyridine | CS₂, DABCO, FeCl₃, CH₂Cl₂ | 87 | [5] |
TCT = Cyanuric Chloride; DABCO = 1,4-Diazabicyclo[2.2.2]octane. The data presented is for comparative illustration of one-pot isothiocyanate syntheses.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of isothiocyanates.
Proposed Reaction Mechanism
Caption: Proposed mechanism for isothiocyanate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Diethyl Chlorophosphate in Synthesizing Organophosphorus Nerve Agent Mimics
Introduction
Organophosphorus (OP) compounds are a class of organic chemicals containing phosphorus, widely utilized as pesticides and herbicides.[1] However, some of the most potent OP compounds are highly toxic nerve agents, such as Sarin (B92409) and Tabun (B1200054), which pose a significant threat to public health and safety.[2][3][4] These agents exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132).[2][5] This inhibition leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and eventual respiratory failure.
Due to the extreme danger and restricted access to actual chemical warfare agents, researchers rely on safer surrogate molecules, often called mimics or simulants, to develop detection technologies, protective equipment, and medical countermeasures.[6][7] Diethyl chlorophosphate (DCP or DECP), with the chemical formula (C₂H₅O)₂P(O)Cl, is widely employed as a mimic for G-series nerve agents like Sarin.[6][8][9] Its utility stems from its similar chemical structure and reactivity; it is a potent electrophile that effectively mimics the ability of nerve agents to phosphorylate the serine hydroxyl group in the active site of AChE.[8][10] As a cholinesterase inhibitor itself, it provides a functionally relevant model, though it is less volatile and toxic than authentic agents.[8][10]
The core function of this compound in synthesis is to act as a phosphorylating agent, transferring the diethyl phosphate (B84403) moiety to a suitable nucleophile, such as an alcohol, amine, or thiol.[10][11] This reaction is central to creating a diverse library of organophosphate compounds that can be used to study the mechanisms of toxicity, screen for potential antidotes, and calibrate sensitive detection systems.
Core Synthesis Principle: Phosphorylation
The fundamental reaction involves the nucleophilic attack on the electrophilic phosphorus atom of this compound, leading to the displacement of the chloride leaving group. This process forms a new phosphate ester, phosphoroamidate, or related organophosphorus compound. The reaction is versatile and can be applied to a wide range of starting materials.
Figure 1: General reaction scheme for the synthesis of organophosphorus compounds using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for synthesizing organophosphorus nerve agent mimics using this compound with different nucleophilic substrates.
Protocol 1: Synthesis of a Diethyl Phosphate Ester from an Alcohol
This protocol is adapted from the synthesis of geranyl diethyl phosphate and serves as a general method for the phosphorylation of primary or secondary alcohols.[12] The reaction creates a phosphate ester, a common structural motif in nerve agent mimics.
Materials:
-
Substrate Alcohol (e.g., Geraniol, Cyclohexanol)
-
This compound (DECP)
-
Pyridine (or Triethylamine)
-
Anhydrous Diethyl Ether (or Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Round-bottomed flask, magnetic stirrer, syringes, septa
Procedure:
-
Reaction Setup: In a dry, argon-purged round-bottomed flask, dissolve the substrate alcohol (1.0 equiv) and pyridine (2.5 equiv) in anhydrous diethyl ether.
-
Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.
-
Addition of DECP: While stirring vigorously, add this compound (1.5 equiv) dropwise via syringe over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.[12]
-
Reaction: Remove the flask from the cold bath and allow it to warm to room temperature. Continue stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain the pure diethyl phosphate ester.
Figure 2: Standard experimental workflow for the synthesis of nerve agent mimics via phosphorylation.
Protocol 2: Synthesis of O,O-diethyl dithiocarbamate (B8719985) phosphates
This protocol describes the synthesis of organophosphorus derivatives from dithiocarbazates, demonstrating the versatility of this compound in reacting with sulfur-based nucleophiles.[1]
Materials:
-
Substituted dithiocarbazate derivative (1.0 equiv)
-
O,O-diethylchlorophosphate (DECP) (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Standard filtration and crystallization apparatus
Procedure:
-
Reaction Setup: Suspend the dithiocarbazate derivative and anhydrous K₂CO₃ in ethanol in a round-bottomed flask.
-
Addition of DECP: Add O,O-diethylchlorophosphate to the suspension.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the disappearance of the thiol (-SH) proton signal via NMR if intermediate samples are taken.[1]
-
Isolation: Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KCl).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting organophosphorus derivative can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using IR and NMR spectroscopy. The disappearance of the -SH proton signal in the NMR spectrum is a key indicator of successful phosphorylation.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters from the described protocols, providing a basis for experimental design.
| Parameter | Protocol 1: Alcohol Phosphorylation[12] | Protocol 2: Dithiocarbazate Reaction[1] |
| Nucleophile | Alcohol (e.g., Geraniol) | Substituted Dithiocarbazate |
| Electrophile | This compound (DECP) | O,O-diethylchlorophosphate (DECP) |
| Stoichiometry (Nuc:DECP:Base) | 1.0 : 1.5 : 2.5 | 1.0 : 1.0 : excess |
| Base | Pyridine | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Diethyl Ether | Ethanol |
| Temperature | -30 °C to Room Temperature | Room Temperature |
| Reaction Time | 6-8 hours | Not specified, monitor to completion |
| Work-up | Liquid-liquid extraction | Filtration |
| Purification | Flash Column Chromatography | Filtration / Recrystallization |
Biological Relevance and Mechanism of Action
The synthesized organophosphorus mimics are designed to replicate the biological action of authentic nerve agents. Their primary target is the enzyme acetylcholinesterase (AChE). The phosphorus center of the mimic is highly electrophilic and reacts with a nucleophilic serine residue in the AChE active site, forming a stable, covalent phosphate-enzyme bond. This process, known as phosphonylation or phosphorylation, renders the enzyme inactive. The resulting inability to break down acetylcholine leads to a toxic accumulation of the neurotransmitter, disrupting nerve signal transmission.
Figure 3: Logical diagram illustrating the mechanism of AChE inhibition by organophosphorus compounds.
References
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Highly selective and sensitive chromogenic recognition of sarin gas mimicking diethylchlorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controllable synthesis of conjugated microporous polymer films for ultrasensitive detection of chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. This compound - general description and application - Georganics [georganics.sk]
- 9. Discrimination of tabun mimic diethyl cyanophosphonate from sarin mimic this compound via Zn(ii)-triggered photoinduced electron transfer-decoupled excited state intramolecular proton transfer processes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Oligonucleotide Synthesis: Phosphorylation of Nucleosides with Diethyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the phosphorylation of nucleosides using diethyl chlorophosphate (DECP), a key step in the phosphotriester method of oligonucleotide synthesis. This methodology is particularly noteworthy for its application in the phosphorylation of N-unprotected nucleosides, offering a streamlined approach for the preparation of nucleotide building blocks.
Introduction
The synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The phosphotriester approach was one of the early, successful methods for constructing these vital biomolecules. A critical step in this process is the phosphorylation of the 5'-hydroxyl group of a nucleoside to generate a phosphotriester intermediate. This compound has been utilized as an effective phosphorylating agent in this context.
One of the significant advantages of using this compound is its reported application in the phosphorylation of nucleosides without the need for protection of the exocyclic amino groups of the nucleobases (N-unprotected method). This approach simplifies the overall synthetic scheme by reducing the number of protection and deprotection steps. The reaction proceeds via the activation of the nucleoside's hydroxyl group to an alkoxide, which then undergoes a selective O-phosphorylation with this compound to yield the desired nucleoside phosphate (B84403) in high yields.[1]
Data Summary
The following table summarizes the reaction conditions and yields for the phosphorylation of various unprotected nucleosides with a phosphorylating agent in a trialkyl phosphate solvent. This method demonstrates the selective phosphorylation of the primary 5'-hydroxyl group.
| Nucleoside | Phosphorylating Agent | Solvent | Yield of 5'-Phosphate (%) |
| Inosine | POCl₃ | (MeO)₃PO | 91 |
| Uridine | POCl₃ | (MeO)₃PO | 89 |
| Adenosine | POCl₃ | (MeO)₃PO | 84 |
| Guanosine | POCl₃ | (MeO)₃PO | 77 |
Data adapted from a study on selective phosphorylation of unprotected nucleosides.
Experimental Protocols
Protocol 1: General Procedure for the 5'-Phosphorylation of Unprotected Nucleosides
This protocol is based on a general method for the selective phosphorylation of the primary hydroxyl group of unprotected nucleosides.
Materials:
-
Unprotected Nucleoside (e.g., Inosine, Uridine, Adenosine, Guanosine)
-
Phosphoryl chloride (POCl₃)
-
Trimethyl phosphate ((MeO)₃PO), anhydrous
-
Ice bath
-
Appropriate reaction vessel and stirring apparatus
-
Reagents for quenching and work-up (e.g., water, sodium bicarbonate solution)
-
Solvents for extraction and purification (e.g., chloroform, ethanol)
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the unprotected nucleoside in anhydrous trimethyl phosphate.
-
Cooling: Cool the reaction mixture in an ice bath to 0°C with constant stirring.
-
Addition of Phosphorylating Agent: Slowly add phosphoryl chloride to the cooled solution. The molar ratio of nucleoside to phosphorylating agent should be optimized for each specific nucleoside.
-
Reaction: Allow the reaction to proceed at a low temperature (e.g., 0°C) for a specified time (typically a few hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a cooled aqueous sodium bicarbonate solution.
-
Work-up: Extract the product into an appropriate organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by chromatography (e.g., silica (B1680970) gel column chromatography) to obtain the pure nucleoside 5'-phosphate.
Chemical and Experimental Workflow Diagrams
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the phosphorylation of nucleosides.
References
Diethyl chlorophosphate in the development of pharmaceuticals with phosphonate groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl chlorophosphate and its derivatives in the synthesis of pharmaceuticals containing phosphonate (B1237965) groups. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in this field.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of diethyl phosphonate moieties into organic molecules.[1] In pharmaceutical development, this reactivity is harnessed to synthesize phosphonate analogues of biologically important phosphates. Phosphonates are characterized by a stable phosphorus-carbon (P-C) bond, which is resistant to enzymatic cleavage, making them effective isosteres of phosphates in drug design.[2] This property has been successfully exploited in the development of antiviral and anticancer agents.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound and related phosphonating agents in pharmaceutical synthesis is the phosphorylation of hydroxyl groups to form phosphate (B84403) esters or the creation of phosphonate-containing building blocks for more complex molecules.
Synthesis of Antiviral Nucleoside Phosphonates
Acyclic nucleoside phosphonates are a critical class of antiviral drugs. A prominent example is Tenofovir (B777), a cornerstone of HIV therapy. The synthesis of Tenofovir involves the coupling of a purine (B94841) base with a phosphonate-containing side chain. While direct use of this compound is not the primary route for the commercial synthesis of Tenofovir, the principles of phosphonate chemistry are central. A key intermediate, diethyl p-toluenesulfonyloxymethylphosphonate, is often used.[3][4]
Experimental Protocol: Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine (a Tenofovir precursor) [3]
This protocol describes the condensation of (R)-9-[2-(hydroxy)propyl]adenine with diethyl p-toluenesulfonyloxymethylphosphonate.
Materials:
-
(R)-9-[2-(hydroxy)propyl]adenine
-
Diethyl p-toluenesulfonyloxymethylphosphonate
-
Magnesium tert-butoxide
-
Dimethylformamide (DMF)
-
Acetic acid
-
Methylene (B1212753) dichloride
-
Water
Procedure:
-
Suspend (R)-9-[2-(hydroxy)propyl]adenine (100 g, 0.518 mol) in dimethylformamide (200 ml) at 25-35 °C.
-
Add magnesium tert-butoxide (71 g, 0.415 mol) and heat the mixture to 60 °C.
-
Maintain the temperature for 1 hour, then raise it to 74 °C.
-
Add diethyl p-toluenesulfonyloxymethylphosphonate (200 g, 0.6216 mol) over 2 hours at 74-78 °C.
-
Maintain the reaction mixture at this temperature for 5 hours.
-
Cool the mixture to 25-35 °C and add acetic acid (60 g, 1.0 mol).
-
Distill off the dimethylformamide completely.
-
Dissolve the crude product in methylene dichloride and add water for extraction.
-
Separate the organic layer, dry, and concentrate to yield the product.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| (R)-9-[2-(hydroxy)propyl]adenine | 193.19 | 100 g | 0.518 | - |
| Diethyl p-toluenesulfonyloxymethylphosphonate | 322.33 | 200 g | 0.6216 | - |
| (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine | 343.34 | 110 g (dry weight) | 0.320 | 70 |
Horner-Wadsworth-Emmons (HWE) Reaction for Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and is widely used in the synthesis of natural products and pharmaceuticals.[5][6][7] It utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, often leading to higher yields and easier purification.[5] The reaction typically favors the formation of (E)-alkenes.[7]
Experimental Protocol: Synthesis of an (E)-Alkene via HWE Reaction [6]
This protocol outlines a general procedure for the HWE reaction.
Materials:
-
Diethyl phosphonate reagent
-
Aldehyde or Ketone
-
Base (e.g., NaH, KHMDS)
-
Solvent (e.g., THF, DME)
-
18-crown-6 (B118740) (for Still-Gennari modification for (Z)-alkenes)
Procedure:
-
To a stirred solution of 18-crown-6 (5.0 equiv) in THF at –78 °C, add a 0.5M solution of KHMDS in toluene (B28343) (1.5 equiv).
-
Stir the reaction for 20 minutes.
-
Add the diethyl phosphonate substrate (1.0 equiv).
-
After stirring for a specified time, add the aldehyde or ketone.
-
Continue stirring for 3 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with diethyl ether, dry the organic layer over Na2SO4, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Quantitative Data for a specific example (from reference[6]):
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Phosphonate Substrate | - | 1.03 mmol | 1.0 equiv | - |
| KHMDS (0.5M in Toluene) | 199.43 | - | 1.5 equiv | - |
| 18-crown-6 | 264.32 | - | 5.0 equiv | - |
| Product | - | - | - | 78 |
Phosphorylation of Alcohols
This compound is an effective reagent for the phosphorylation of alcohols to form the corresponding diethyl phosphate esters.[1] This reaction is fundamental in creating prodrugs where a phosphate group is masked to improve bioavailability.
Experimental Protocol: Synthesis of Geranyl Diethyl Phosphate [8]
Materials:
-
Diethyl ether
-
This compound
Procedure:
-
To an argon-purged 500-mL round-bottomed flask, add geraniol (14.0 mL, 12.3 g, 80.0 mmol, 1.0 equiv), pyridine (16.1 mL, 15.8 g, 200 mmol, 2.5 equiv), and diethyl ether (60 mL).
-
Cool the clear solution in a –30 °C dry ice-acetone bath.
-
While stirring vigorously, add this compound (17.4 mL, 20.7 g, 120 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.
-
Remove the flask from the cold bath and allow it to warm to 23 °C.
-
Stir for 6.5 hours at 23 °C.
-
Quench the reaction by adding ice-cold 1 M NaOH (150 mL).
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate by rotary evaporation.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Geraniol | 154.25 | 12.3 g | 80.0 mmol | - |
| This compound | 172.55 | 20.7 g | 120 mmol | - |
| Pyridine | 79.10 | 15.8 g | 200 mmol | - |
| Geranyl Diethyl Phosphate | 290.32 | - | - | ~90% (crude) |
Signaling Pathways and Mechanisms of Action
Antiviral Activity of Tenofovir
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its prodrug, Tenofovir disoproxil fumarate (B1241708) (TDF), is administered orally and is converted in the body to Tenofovir. Tenofovir is then phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (B83284). Tenofovir diphosphate competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for incorporation into newly forming viral DNA. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.
Caption: Antiviral mechanism of Tenofovir.
Anticancer Activity of Bisphosphonates
Bisphosphonates, which contain a P-C-P backbone, are primarily used to treat bone disorders but also exhibit anticancer properties. Nitrogen-containing bisphosphonates (N-BPs) inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. These proteins are crucial for various cellular processes, including cell signaling, proliferation, and survival. By disrupting these processes, N-BPs can induce apoptosis in cancer cells.
References
- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. WO2008007392A2 - Process for the preparation of tenofovir - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Detailed experimental procedure for phosphorylation of geraniol with Diethyl chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the phosphorylation of geraniol (B1671447) using diethyl chlorophosphate to synthesize geranyl diethyl phosphate (B84403). This protocol is adapted from a procedure published in Organic Syntheses, a reputable source for reliable organic chemistry methods.[1]
Introduction
Geranyl diethyl phosphate is a precursor in various chemical syntheses. The phosphorylation of geraniol, an acyclic monoterpene alcohol, is a key step in accessing this and other related compounds. The following protocol outlines a robust method for this transformation using this compound in the presence of pyridine (B92270).
Reaction Scheme
The overall reaction involves the substitution of the hydroxyl group of geraniol with a diethyl phosphate group from this compound, with pyridine acting as a base to neutralize the hydrochloric acid byproduct.
Chemical Reaction:
Geraniol + this compound → Geranyl Diethyl Phosphate + Pyridinium hydrochloride
Experimental Data
The following table summarizes the reactants, their quantities, and the key reaction conditions for the phosphorylation of geraniol.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Geraniol | 154.25 | 80.0 | 1.0 | 14.0 mL (12.3 g) |
| Pyridine | 79.10 | 200 | 2.5 | 16.1 mL (15.8 g) |
| This compound | 172.55 | 120 | 1.5 | 17.4 mL (20.7 g) |
| Diethyl ether (solvent) | 74.12 | - | - | 60 mL |
| Reaction Conditions | ||||
| Temperature | -30 °C to 23 °C | |||
| Reaction Time | 6.5 hours | |||
| Work-up | 1 M NaOH quench, extractions with CH₂Cl₂, drying over MgSO₄ | |||
| Purification | Silica (B1680970) gel plug chromatography | |||
| Purity of Crude Product | ~90% by ¹H NMR analysis |
Experimental Protocol
Materials:
-
Geraniol (98%)
-
Pyridine (anhydrous, 99.8%)
-
This compound (97%)[1]
-
Diethyl ether (anhydrous)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica gel
-
Hexanes
-
Ethyl acetate (B1210297)
-
Dry ice
-
Acetone
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottomed flask, magnetic stirrer, syringes, septum, etc.)
Procedure: [1]
-
Reaction Setup:
-
To an argon-purged 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, add geraniol (14.0 mL, 12.3 g, 80.0 mmol, 1.0 equiv), pyridine (16.1 mL, 15.8 g, 200 mmol, 2.5 equiv), and diethyl ether (60 mL) via syringe.
-
Cool the resulting clear solution in a dry ice-acetone bath to -30 °C.
-
-
Addition of this compound:
-
While stirring the solution vigorously, add this compound (17.4 mL, 20.7 g, 120 mmol, 1.5 equiv) dropwise via syringe over a period of 10 minutes.
-
-
Reaction Progression:
-
After the addition is complete, remove the reaction flask from the cooling bath (the temperature will be around -20 °C) and allow it to warm to room temperature (23 °C).
-
A significant amount of white precipitate (pyridinium hydrochloride) will form as the reaction proceeds.
-
Stir the reaction mixture for 6.5 hours at 23 °C. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate solvent system.[1] The Rf of geraniol is 0.56 and the Rf of the product, geranyl diethyl phosphate, is 0.31.[1]
-
-
Work-up:
-
Quench the reaction by adding ice-cold 1 M NaOH solution (150 mL) over approximately 1 minute. A slight exotherm may be observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with ice-cold 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Prepare a plug of silica gel (5 x 10 cm) and pipette the crude yellow oil onto it.
-
Elute the product using pressurized air, initially with ice-cold hexanes (300 mL) followed by a 2:3 mixture of hexanes:ethyl acetate (1.25 L).
-
Remove the bulk of the solvent by rotary evaporation.
-
The crude geranyl diethyl phosphate obtained is approximately 90% pure.[1] Major impurities include ethyl acetate, unreacted geraniol (~3%), linalool (B1675412) (~5%), and an unidentified diethylphosphate (B48627) by-product (~2%).[1]
-
For higher purity, flash column chromatography can be performed using a gradient of 20% to 70% ethyl acetate in hexanes.[1]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of geranyl diethyl phosphate.
Signaling Pathway Analogy: The Phosphorylation Reaction
While not a biological signaling pathway, the following diagram illustrates the logical flow and key interactions of the chemical components in the phosphorylation reaction.
Caption: Key molecular interactions in the phosphorylation of geraniol.
References
Application Notes and Protocols: Synthesis of β-Keto Phosphonates using Diethyl Chlorophosphate for Horner-Wadsworth-Emmons Homologation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes. A key component of this reaction is the phosphonate (B1237965) reagent, and β-keto phosphonates are particularly valuable precursors for the synthesis of α,β-unsaturated ketones, which are important structural motifs in many biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and protocols for the synthesis of β-keto phosphonates utilizing diethyl chlorophosphate, and their subsequent application in the Horner-Wadsworth-Emmons homologation to furnish α,β-unsaturated ketones.
The use of this compound in the synthesis of β-keto phosphonates offers a versatile route starting from ketones. The general strategy involves the formation of a ketone enolate, which is then trapped with this compound to yield an enol phosphate (B84403). Subsequent rearrangement or further reaction leads to the desired β-keto phosphonate. These β-keto phosphonates are stabilized carbanion precursors that react efficiently with aldehydes and ketones in the HWE reaction, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1][2][3] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct during workup.[1][3]
Synthesis of β-Keto Phosphonates via this compound
While the direct synthesis of β-keto phosphonates from the reaction of ketone enolates with this compound is a plausible route, a more commonly documented and reliable method involves the formation of an enol phosphate intermediate which is then converted to the β-keto phosphonate.[4] However, for the purpose of these notes, we will focus on a well-established alternative method for synthesizing a common β-keto phosphonate, diethyl (2-oxopropyl)phosphonate, which is the Michaelis-Arbuzov reaction. This method is often preferred for its efficiency and reliability.
General Reaction Scheme: Michaelis-Arbuzov Synthesis of Diethyl (2-oxopropyl)phosphonate
The synthesis of diethyl (2-oxopropyl)phosphonate is commonly achieved through the reaction of triethyl phosphite (B83602) with chloroacetone (B47974). This reaction, a classic example of the Michaelis-Arbuzov reaction, proceeds with high efficiency.
Diagram of the Michaelis-Arbuzov Reaction
Caption: Michaelis-Arbuzov synthesis of a β-keto phosphonate.
Experimental Protocol: Synthesis of Diethyl (2-oxopropyl)phosphonate[5]
This protocol describes the synthesis of diethyl (2-oxopropyl)phosphonate from chloroacetone and triethyl phosphite.
Materials:
-
Chloroacetone
-
Triethyl phosphite
-
Anhydrous reaction vessel
-
Distillation apparatus
Procedure:
-
To a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with triethyl phosphite.
-
Slowly add chloroacetone dropwise to the triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture at reflux for 2-3 hours to ensure complete reaction.
-
The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.
-
After cooling to room temperature, the crude product is purified by vacuum distillation to afford pure diethyl (2-oxopropyl)phosphonate.
Safety Precautions:
-
This compound is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]
-
Chloroacetone is a lachrymator and is toxic. Handle in a fume hood with appropriate PPE.
-
The Michaelis-Arbuzov reaction can be exothermic. Ensure proper temperature control.
Horner-Wadsworth-Emmons Homologation of β-Keto Phosphonates
The synthesized β-keto phosphonates are versatile reagents for the Horner-Wadsworth-Emmons reaction to generate α,β-unsaturated ketones. The reaction proceeds by deprotonation of the β-keto phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a phosphate ester to yield the alkene product.
General Reaction Scheme: Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol: Synthesis of (E)-4-Phenylbut-3-en-2-one
This protocol describes the reaction of diethyl (2-oxopropyl)phosphonate with benzaldehyde (B42025) to yield (E)-4-phenylbut-3-en-2-one.
Materials:
-
Diethyl (2-oxopropyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (2-oxopropyl)phosphonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve and the solution may become clear.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-4-phenylbut-3-en-2-one.
Data Presentation
The Horner-Wadsworth-Emmons reaction using β-keto phosphonates is a high-yielding process with a broad substrate scope. The following tables summarize representative yields for the synthesis of various α,β-unsaturated ketones.
Table 1: Synthesis of α,β-Unsaturated Ketones from Diethyl (2-oxopropyl)phosphonate and Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-4-Phenylbut-3-en-2-one | 85-95 |
| 2 | 4-Methoxybenzaldehyde | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 88-96 |
| 3 | 4-Nitrobenzaldehyde | (E)-4-(4-Nitrophenyl)but-3-en-2-one | 82-90 |
| 4 | Cinnamaldehyde | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | 75-85 |
| 5 | Hexanal | (E)-Dec-3-en-2-one | 70-80 |
Yields are typical and may vary depending on the specific reaction conditions and scale.
Table 2: Synthesis of α,β-Unsaturated Ketones from Various β-Keto Phosphonates and Benzaldehyde
| Entry | β-Keto Phosphonate | Product | Yield (%) |
| 1 | Diethyl (2-oxopropyl)phosphonate | (E)-4-Phenylbut-3-en-2-one | 92 |
| 2 | Diethyl (2-oxobutyl)phosphonate | (E)-1-Phenylpent-1-en-3-one | 89 |
| 3 | Diethyl (3-methyl-2-oxobutyl)phosphonate | (E)-4-Methyl-1-phenylpent-1-en-3-one | 85 |
| 4 | Diethyl (2-oxo-2-phenylethyl)phosphonate | (E)-1,3-Diphenylprop-2-en-1-one | 95 |
Yields are based on literature reports and may vary.
Logical Workflow Diagram
The overall process from a starting ketone to the final α,β-unsaturated ketone can be visualized as a two-stage process.
Caption: Overall workflow from ketone to α,β-unsaturated ketone.
Conclusion
The synthesis of β-keto phosphonates, facilitated by reagents like this compound or through alternative reliable methods like the Michaelis-Arbuzov reaction, provides crucial intermediates for the Horner-Wadsworth-Emmons reaction. This methodology is a powerful tool for the stereoselective synthesis of α,β-unsaturated ketones, which are valuable building blocks in medicinal chemistry and drug development. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to effectively utilize this important synthetic transformation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Phosphorylation Reactions with Diethyl Chlorophosphate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in phosphorylation reactions using diethyl chlorophosphate. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My phosphorylation reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in phosphorylation reactions using this compound can be attributed to several factors:
-
Moisture Contamination: this compound is highly sensitive to moisture and can rapidly hydrolyze to diethyl hydrogen phosphate (B84403), which is unreactive for phosphorylation. This hydrolysis consumes the reagent and introduces acidic byproducts that can complicate the reaction.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or choice of base can significantly impact the reaction efficiency.
-
Side Reactions: The formation of byproducts, such as pyrophosphates or reaction with the solvent, can consume the starting materials and reduce the yield of the desired product.
-
Degradation of Starting Material or Product: The substrate or the phosphorylated product may be unstable under the reaction conditions, leading to degradation and lower yields.
-
Inefficient Purification: The desired phosphate ester may be difficult to separate from byproducts or unreacted starting materials, leading to product loss during the workup and purification steps.
Q2: How can I minimize moisture contamination in my reaction?
Strict anhydrous conditions are crucial for a successful phosphorylation reaction. Here are some key steps to minimize moisture:
-
Dry Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. Commercially available anhydrous solvents can also be used.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Handling of this compound: this compound should be handled under an inert atmosphere and stored in a tightly sealed container in a dry environment.
Q3: What is the role of the base in the reaction, and how do I choose the right one?
A base is essential to neutralize the hydrochloric acid (HCl) generated during the phosphorylation reaction. The accumulation of HCl can lead to side reactions and degradation of acid-sensitive substrates.
-
Common Bases: Tertiary amines like triethylamine (B128534) (TEA) and pyridine (B92270) are commonly used. Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base.
-
Optimizing the Base: The choice and amount of base can be critical. A slight excess of the base (1.1-1.5 equivalents) is typically used to ensure complete neutralization of HCl. For sensitive substrates, a weaker, non-nucleophilic base might be preferable.
Q4: I am observing multiple spots on my TLC analysis. What are the likely side products?
The formation of multiple products can be a significant cause of low yield. Common side products include:
-
Diethyl Hydrogen Phosphate: Formed from the hydrolysis of this compound.
-
Tetraethyl Pyrophosphate: Can form from the reaction of this compound with diethyl hydrogen phosphate.
-
Bis-phosphorylated Products: If the substrate has multiple hydroxyl or amino groups, over-phosphorylation can occur.
-
Products from Reaction with Solvent: Some solvents can react with this compound under certain conditions.
To minimize side reactions, ensure anhydrous conditions, use the correct stoichiometry of reagents, and control the reaction temperature.
Q5: My desired product seems to be degrading during workup or purification. What can I do?
Phosphate esters can be sensitive to acidic or basic conditions, especially during aqueous workup.
-
Neutral Workup: Aim for a neutral pH during the workup. Use a mild quenching agent and wash with a neutral brine solution.
-
Careful Purification: When using column chromatography, choose a suitable stationary phase and eluent system to minimize on-column degradation. Silica (B1680970) gel is acidic and can sometimes cause degradation of sensitive products. In such cases, using neutral alumina (B75360) or a different purification technique like preparative HPLC might be beneficial.
Data Presentation: Phosphorylation Yields with this compound
The following table summarizes reaction conditions and yields for the phosphorylation of various substrates using this compound from different studies. This data can help in selecting starting conditions for your experiment.
| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Octanol | 4-Methylpyridine (B42270) N-oxide (20 mol%) / 4 Å MS | CH₂Cl₂ | Room Temp | - | 92 | [1] |
| 3-Methyl-1-butanol | 4-Methylpyridine N-oxide (20 mol%) / 4 Å MS | CH₂Cl₂ | Room Temp | - | 92 | [1] |
| Benzyl alcohol | 4-Methylpyridine N-oxide (20 mol%) / 4 Å MS | CH₂Cl₂ | Room Temp | - | 93 | [1] |
| (S)-BINOL | NaH | THF | 0 to Room Temp | 0.5 | 88 (bisphosphate) | [2] |
| α-Amino-α-aryl-methylphosphonate | Triethylamine | Toluene | 26 | 24 | 86-94 | [3] |
| Geraniol | Pyridine | Diethyl ether | -30 to 23 | 6.5 | ~90 (crude) | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of an Alcohol using this compound and Triethylamine [3]
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or toluene.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over 10-15 minutes.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired phosphate ester.
Protocol 2: Amine-Free Phosphorylation of an Alcohol Catalyzed by 4-Methylpyridine N-oxide [1]
-
Preparation: To a flame-dried flask containing a magnetic stir bar, add the alcohol (1.0 equivalent), 4-methylpyridine N-oxide (0.2 equivalents), and powdered 4 Å molecular sieves (350 wt% of the alcohol).
-
Reaction: Add anhydrous dichloromethane (CH₂Cl₂) and stir the suspension at room temperature. Add this compound (1.3 equivalents) dropwise.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite and wash the celite with CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the phosphorylated product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in phosphorylation reactions.
Caption: Simplified reaction scheme for phosphorylation with this compound.
References
Identifying and removing side products in Diethyl chlorophosphate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl chlorophosphate. Here, you will find information to help you identify and remove common side products, ensuring the successful outcome of your phosphorylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound?
A1: The most frequently encountered side product is tetraethyl pyrophosphate (TEPP) , which forms from the hydrolysis of this compound in the presence of water.[1] Other potential side products include:
-
Diethyl phosphoric acid: Also a product of hydrolysis.
-
Triethyl phosphate (B84403): Can form if ethanol (B145695) is present as a reagent or impurity.[2]
-
Over-alkylated products: In reactions with primary or secondary amines, multiple phosphorylations can occur.[3]
-
Pyridinium (B92312) salts: When pyridine (B92270) is used as a base, it can form salts that may be difficult to remove.[4]
-
Unidentified diethylphosphate (B48627) by-products: Other minor, unspecified phosphate-containing impurities can also be formed.[5]
Q2: How can I minimize the formation of tetraethyl pyrophosphate (TEPP)?
A2: TEPP formation is primarily due to the presence of water. To minimize its formation:
-
Use anhydrous conditions: Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Careful handling of reagents: this compound is moisture-sensitive. Handle it carefully and store it under anhydrous conditions. Pyridine, often used as a base, should also be dried before use.
Q3: My reaction with a primary amine is giving multiple products. What is happening?
A3: Primary amines have two protons on the nitrogen that can be substituted. It is common to see the formation of both the desired mono-phosphorylated product and a di-phosphorylated product. To favor the mono-phosphorylated product, you can try:
-
Using a molar excess of the primary amine.
-
Slow, dropwise addition of this compound to the amine solution at a low temperature to control the reaction rate.[5]
Q4: I am having trouble removing the pyridinium salt from my reaction mixture. What should I do?
A4: Pyridinium salts are often soluble in water. An acidic wash of the organic layer during workup is typically effective.[4] See the detailed protocol for removing pyridinium salts below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive this compound due to hydrolysis. 2. Reaction conditions not optimal (temperature, reaction time). 3. Inefficient quenching leading to product degradation. | 1. Use fresh or newly opened this compound. 2. Optimize reaction temperature and monitor the reaction progress by TLC or NMR. 3. Use a controlled quenching procedure with a mild base like sodium bicarbonate solution.[6][7] |
| Presence of a significant amount of TEPP in the product | Presence of water in the reaction mixture. | 1. Ensure strictly anhydrous conditions. 2. Purify the product using flash column chromatography. |
| Formation of multiple products in reactions with amines | Over-alkylation of the amine. | 1. Use an excess of the amine. 2. Add this compound slowly at a low temperature. |
| Product is contaminated with a salt | Formation of pyridinium hydrochloride if pyridine is used as a base. | Perform an acidic wash during workup to remove the water-soluble salt.[4] |
Identification of Side Products
Accurate identification of side products is crucial for effective troubleshooting. The following analytical techniques are recommended:
³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for identifying phosphorus-containing compounds.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | ~3-5 |
| Tetraethyl pyrophosphate (TEPP) | ~-13 to -15[8] |
| Diethyl phosphoric acid | ~0-2 |
| Triethyl phosphate | ~-1 to 1 |
Note: Chemical shifts can vary depending on the solvent and other components in the mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to separate and identify volatile components in the reaction mixture. Derivatization may be necessary for non-volatile phosphate acids.
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Varies with column and method | 172 (M+), 155, 137, 109, 81 |
| Tetraethyl pyrophosphate (TEPP) | Higher than this compound | 290 (M+), 262, 177, 149, 121, 93 |
| Triethyl phosphate | Lower than this compound | 182 (M+), 154, 125, 97, 65 |
Note: These are expected values and can vary. It is essential to run a standard for confirmation.
Experimental Protocols
Protocol for Identification of Side Products by GC-MS
Objective: To identify this compound, tetraethyl pyrophosphate, and triethyl phosphate in a reaction mixture.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these compounds.[2]
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute it with a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mL).
-
If necessary, filter the sample to remove any solids.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.[9]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
Data Analysis:
-
Compare the retention times and mass spectra of the peaks in your sample to those of authentic standards of this compound, tetraethyl pyrophosphate, and triethyl phosphate.
Protocol for Quenching this compound Reactions
Objective: To safely and effectively quench a reaction containing unreacted this compound to minimize side product formation during workup.
Materials:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled in an ice bath.[6][7]
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
Procedure:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly and carefully add the cold saturated sodium bicarbonate solution to the reaction mixture with vigorous stirring. Caution: Gas evolution (CO₂) will occur. Add the bicarbonate solution in small portions to control the effervescence.
-
Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol for Removal of Pyridinium Salts
Objective: To remove pyridinium hydrochloride from a reaction mixture.
Materials:
-
Dilute aqueous hydrochloric acid (HCl) solution (e.g., 1 M).[4]
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., 100 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl and shake vigorously.
-
Allow the layers to separate and remove the aqueous layer.
-
Repeat the wash with 1 M HCl.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol for Purification by Flash Column Chromatography
Objective: To separate the desired diethyl phosphate ester from TEPP and other non-polar impurities.
Materials:
-
Silica (B1680970) gel for flash chromatography.
-
Solvent system (e.g., hexanes/ethyl acetate).[5]
-
Glass column and other standard chromatography equipment.
Procedure:
-
Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives good separation between your desired product and the side products. A good starting point is a mixture of hexanes and ethyl acetate. TEPP is generally more polar than the desired phosphate ester.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the Column: Start with a less polar eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Visual Guides
Caption: General experimental workflow for a this compound reaction.
Caption: A logical troubleshooting guide for common issues.
Caption: Key reaction pathways in this compound chemistry.
References
- 1. reddit.com [reddit.com]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Optimizing reaction conditions for Diethyl chlorophosphate to improve product yield
Technical Support Center: Optimizing Diethyl Chlorophosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for the synthesis of this compound (DECP) and improve product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reaction of phosphorus oxychloride (POCl₃) with ethanol (B145695) in the presence of a base, typically triethylamine (B128534) (NEt₃), to neutralize the hydrochloric acid byproduct.[1][2] This reaction is favored for its relatively high yield and straightforward procedure.
Q2: What are the main side products or impurities I should be aware of during the synthesis?
A2: The primary impurity encountered is triethyl phosphate (B84403) ((EtO)₃PO), which forms from the reaction of this compound with excess ethanol or during workup if moisture is present.[1] Other potential impurities can include unreacted starting materials and other organophosphorus compounds. Exposure of the product to heat during purification can also lead to the formation of oxygenated phosphorus compound impurities.[3]
Q3: What is the typical yield for this compound synthesis?
A3: Yields can vary significantly depending on the specific reaction conditions. However, with optimized protocols, it is possible to achieve yields as high as 89%.[1]
Q4: What are the key safety precautions when working with this compound and its reagents?
A4: this compound is highly toxic and corrosive.[4][5] It is a cholinesterase inhibitor and can be fatal if swallowed, inhaled, or absorbed through the skin.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6] Phosphorus oxychloride is also highly corrosive and reacts violently with water. Triethylamine is a flammable and corrosive liquid. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup or purification. 4. Inefficient stirring. | 1. Increase reaction time or consider a slight excess of ethanol and triethylamine.[1] 2. Maintain the reaction temperature below -5 °C during the addition of phosphorus oxychloride.[1] After addition, allow the reaction to slowly warm to room temperature and stir for several hours.[1] 3. Ensure anhydrous conditions during workup. Use fractional distillation under reduced pressure for purification to minimize thermal decomposition.[1] 4. Use vigorous mechanical stirring to ensure proper mixing of the reagents.[1] |
| High Levels of Triethyl phosphate Impurity | 1. Excess ethanol used in the reaction. 2. Presence of water during the reaction or workup. 3. High temperatures during distillation. | 1. Use a precise stoichiometry of ethanol (2.1 equivalents) to phosphorus oxychloride (1 equivalent).[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon).[1] 3. Purify the product by vacuum distillation at a low temperature (e.g., 51 °C at 3 mmHg).[1] |
| Formation of a White Precipitate | Formation of triethylamine hydrochloride (NEt₃·HCl) salt. | This is an expected byproduct of the reaction. The precipitate should be filtered off after the reaction is complete.[1] Rinsing the solid with an anhydrous solvent like diethyl ether can help recover any trapped product.[1] |
| Product is Colored (Yellowish) | Presence of impurities or slight decomposition. | While this compound is typically a colorless liquid, a faint yellow color is not uncommon.[2] High purity can be achieved through careful distillation. If the color is intense, it may indicate significant decomposition, and the reaction conditions should be re-evaluated. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a high-yield procedure adapted from the literature.[1]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (NEt₃)
-
Anhydrous tert-butyl methyl ether (MTBE) or Diethyl ether
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and argon inlet.
Procedure:
-
Reaction Setup: In a dry 250 mL four-neck round-bottom flask under an argon atmosphere, add triethylamine (21.3 g, 210 mmol), anhydrous ethanol (9.67 g, 210 mmol), and anhydrous tert-butyl methyl ether (75 mL).
-
Reagent Addition: Cool the mixture to below -5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (15.3 g, 100 mmol) dropwise via a syringe or dropping funnel over approximately 10 minutes, ensuring the temperature remains below -5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the white suspension to warm to 20 °C. Vigorously stir the mixture for 5 hours at this temperature.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Rinse the solid with three 100 mL portions of diethyl ether.
-
Purification: Combine the filtrates and remove the solvents under reduced pressure.
-
Distill the resulting crude product under reduced pressure (e.g., 51 °C at 3 mmHg) to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Parameter | Condition 1[1] |
| Phosphorus Oxychloride (mmol) | 100 |
| Ethanol (mmol) | 210 |
| Triethylamine (mmol) | 210 |
| Solvent | tert-butyl methyl ether |
| Addition Temperature | < -5 °C |
| Reaction Temperature | 20 °C |
| Reaction Time | 5 hours |
| Yield | 89% |
| Major Impurity | 3% Triethyl phosphate |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield and impurity issues.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 4. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from Diethyl Chlorophosphate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of compounds synthesized using diethyl chlorophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving this compound?
Reactions with this compound can generate several types of impurities that complicate purification. Key impurities include:
-
Acidic Byproducts: Hydrogen chloride (HCl) is a primary byproduct of the phosphorylation reaction.[1] Additionally, this compound can react with trace moisture to produce diethyl hydrogen phosphate (B84403), another acidic impurity.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave behind unreacted alcohols, amines, or ketone enolates.[3]
-
Excess this compound: If an excess of the phosphorylating agent is used, it may remain in the crude product mixture.
-
Side-Reaction Products: Depending on the specific reaction, unidentified diethylphosphate (B48627) byproducts can also be formed.[3]
Q2: What is the recommended initial work-up procedure for a reaction mixture containing a newly synthesized organophosphate?
A standard aqueous work-up is typically the first step. This process aims to remove water-soluble impurities like HCl and salts.
-
Quenching: The reaction is often quenched by adding an ice-cold aqueous solution, such as dilute sodium hydroxide (B78521) (NaOH) or saturated ammonium (B1175870) chloride (NH₄Cl), to neutralize acid and react with any remaining this compound.[3][4][5]
-
Extraction: The product is then extracted from the aqueous phase into an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Washing: The organic layer is washed sequentially with water and then a saturated brine solution to remove residual water-soluble impurities and to aid in the separation of the organic and aqueous layers.[5]
-
Drying and Concentration: The isolated organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[5]
Q3: My organophosphate product appears to be degrading during silica (B1680970) gel chromatography. What is causing this and how can I prevent it?
This is a common issue caused by the inherent acidity of standard silica gel, which can catalyze the hydrolysis of sensitive phosphate esters.[2]
Prevention Strategies:
-
Use Deactivated Silica: Neutralize the silica gel before use by preparing a slurry in a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine (B128534) (Et₃N) or pyridine.[2]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina (B75360), or celite for filtration.[6]
-
Non-Aqueous Work-up: If the product is highly sensitive to acid, a non-aqueous work-up, such as direct filtration through a plug of deactivated silica followed by solvent evaporation, may be necessary.[2][6]
Q4: Are there effective non-chromatographic purification methods for organophosphate compounds?
Yes, depending on the physical properties of the product, other methods can be effective:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[3] The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly.
-
Distillation: For volatile, thermally stable liquid products, vacuum distillation can separate the desired compound from non-volatile impurities.[6][7]
-
Scavenger Resins: To remove specific impurities, such as excess electrophiles or acidic components, functionalized silica "scavenger" resins can be used. The crude mixture is stirred with the resin, which binds the impurity, and is then simply filtered off.[8]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Product Yield After Aqueous Work-up | The target organophosphate is water-sensitive and hydrolyzed during extraction. | • Minimize the time the product is in contact with the aqueous phase. • Ensure the aqueous phase is neutral or slightly basic before extraction. • Use brine washes to decrease the solubility of the organic product in the aqueous layer. | [2] |
| Product Streaks or Decomposes on TLC Plate | The product is unstable on the acidic silica gel of the TLC plate. | • Prepare TLC plates with a basic additive: briefly dip the plate in a solution of 1% triethylamine in the eluting solvent and let it dry before use. • Spot the sample and elute the plate immediately. | [2] |
| Product is an Oil and Fails to Crystallize | • Presence of residual solvent. • Impurities are inhibiting crystal lattice formation. | • Dry the product under high vacuum to remove all solvent traces. • Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to induce precipitation/crystallization. • Purify the oil via flash chromatography to remove impurities before attempting crystallization again. | [9] |
| Multiple Spots on TLC Co-elute During Column Chromatography | The chosen solvent system has insufficient resolving power for the impurities. | • Optimize the mobile phase using TLC. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. • Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. | [10][11] |
| Acidic Impurities Remain After Purification | The work-up was insufficient to remove all acidic byproducts (e.g., HCl, diethyl hydrogen phosphate). | • Perform a wash with a chilled, dilute solution of sodium bicarbonate (NaHCO₃). • Pass the product through a short plug of basic alumina or deactivated silica gel. | [6] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is designed to neutralize acidic byproducts and remove water-soluble impurities.
-
Quench Reaction: Cool the reaction vessel in an ice bath (0 °C). Slowly add an equal volume of a cold, saturated aqueous NaHCO₃ solution or 1 M NaOH to the stirred reaction mixture.[3]
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate). Invert the funnel gently several times, venting frequently to release any pressure buildup.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Wash Organic Layer: Wash the remaining organic layer sequentially with an equal volume of water, followed by an equal volume of saturated brine.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask containing anhydrous magnesium sulfate (B86663) (MgSO₄). Stir for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
This method is recommended for acid-sensitive organophosphates.[2]
-
Prepare Deactivated Silica: In a fume hood, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Add triethylamine to constitute 1-2% of the total solvent volume. Stir the slurry for 5 minutes.
-
Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column. Use gentle air pressure to pack the bed and drain the excess solvent until the solvent level is just above the silica bed.[10][12] Add another thin layer of sand on top to protect the silica surface.
-
Load the Sample (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
Elute the Column: Carefully add the mobile phase to the column. Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[11]
-
Collect and Analyze Fractions: Collect the eluent in fractions (e.g., in test tubes). Analyze the fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed during this step.
| Typical Chromatography Solvent Systems | Polarity | Commonly Used For | Citation(s) |
| Hexanes / Ethyl Acetate (Gradient: 100:0 to 70:30) | Low to Medium | General purpose separation of moderately polar organophosphates. | [3][10] |
| Dichloromethane / Methanol (Gradient: 100:0 to 95:5) | Medium to High | More polar organophosphate products. | [4][10] |
| Diethyl Ether / Hexanes (Gradient: 10:90 to 50:50) | Low to Medium | An alternative system to ethyl acetate for compounds with different selectivity. | [4] |
Visualized Workflows and Relationships
Caption: Decision workflow for purifying organophosphate products.
Caption: Logic for diagnosing and solving product degradation on silica.
Caption: Origin of common products and impurities in DECP reactions.
References
- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. US20080255127A1 - Pesticide Formulations with a Crystallization Risk, and a Method for Their Preparation - Google Patents [patents.google.com]
- 10. Chromatography [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. ocw.mit.edu [ocw.mit.edu]
Stability and storage conditions for Diethyl chlorophosphate to prevent decomposition
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage conditions for Diethyl chlorophosphate (DECP) to prevent decomposition and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The container must be kept tightly closed to prevent exposure to moisture, as the compound is moisture-sensitive.[2][3] Storage under an inert gas atmosphere is also recommended. For long-term stability, refrigeration at 2-8°C is advised.[4]
Q2: What are the primary factors that cause this compound to decompose?
A2: The main factors that can lead to the decomposition of this compound are:
-
Moisture: DECP is sensitive to moisture and will hydrolyze.[2][3] Contact with water can liberate toxic gases.[2][3]
-
Heat: The compound is stable under normal temperatures, but excess heat should be avoided.[1] It has a decomposition temperature of 120°C, and when heated to decomposition, it emits very toxic fumes of chloride and phosphorus oxides.[1][4][5][6]
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases can cause hazardous reactions.[1][3]
Q3: What are the visible signs of this compound decomposition?
A3: While this compound is a clear, colorless to light yellow liquid, signs of decomposition may not always be immediately visible.[2][4] However, you should be cautious if you observe:
-
A change in color or the appearance of turbidity.
-
An unusual or stronger odor, although it is noted to have a fruity odor.[7]
-
Pressure buildup within the container, which could indicate the evolution of gaseous decomposition products like hydrogen chloride.[5]
Q4: What are the hazardous decomposition products of this compound?
A4: When this compound decomposes, particularly when heated, it can release irritating and toxic fumes and gases.[1] These include hydrogen chloride gas, oxides of phosphorus, and carbon monoxide and carbon dioxide.[2][5][6]
Q5: How does moisture affect this compound?
A5: this compound reacts with water in a hydrolysis reaction.[8] This breaks down the molecule, leading to the formation of diethyl hydrogen phosphate (B84403) and hydrochloric acid.[8] The presence of even sub-equimolar amounts of water can initiate this process, which can be influenced by temperature.[8]
Troubleshooting Guide
Issue: My reaction is yielding unexpected byproducts or failing. Could this compound decomposition be the cause?
Possible Cause: The this compound used may have partially or fully decomposed due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound has been stored according to the recommendations (cool, dry, tightly sealed, away from incompatible substances).[1]
-
Inspect the Reagent: Visually inspect the liquid for any changes in color or clarity.
-
Perform a Quality Control Check: If you suspect decomposition, it is advisable to verify the purity of the reagent. An appropriate analytical method, such as ³¹P NMR spectroscopy, can be used to identify the presence of hydrolysis products like diethyl hydrogen phosphate.[8]
-
Use a Fresh Bottle: If decomposition is suspected, it is best to use a new, unopened bottle of this compound for your experiment to ensure the integrity of your results.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Relevant to Stability
| Property | Value | Citation |
| Physical State | Liquid | [1] |
| Appearance | Clear, colorless to light yellow | [2][4] |
| Molecular Formula | C₄H₁₀ClO₃P | [1] |
| Molecular Weight | 172.55 g/mol | [1] |
| Boiling Point | 81°C @ 6 mmHg | [1] |
| Melting Point | -60°C | [1] |
| Decomposition Temp. | 120°C | [1] |
| Flash Point | 93°C | [2] |
| Density | 1.194 g/cm³ | [1] |
| Vapor Pressure | 0.1 mmHg @ 25°C | [1] |
| Water Solubility | Decomposes | [1] |
| Sensitivity | Moisture sensitive | [3] |
Experimental Protocols
Protocol: Qualitative Assessment of this compound Purity via ³¹P NMR Spectroscopy
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary hydrolysis product, diethyl hydrogen phosphate.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to moisture, prepare a dilute solution of the this compound sample in CDCl₃. A typical concentration would be 5-10% v/v.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ³¹P NMR spectrum.
-
Analysis:
-
Pure this compound should exhibit a single peak.
-
The presence of a second significant peak is indicative of decomposition. Diethyl hydrogen phosphate, a common hydrolysis product, will appear at a different chemical shift.[8] The integration of these peaks can provide a semi-quantitative measure of the extent of decomposition.
-
Mandatory Visualizations
Caption: Workflow for proper receiving and storage of this compound.
Caption: Troubleshooting guide for potential this compound decomposition.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 814-49-3 [chemicalbook.com]
- 5. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 8. osti.gov [osti.gov]
Managing the high toxicity of Diethyl chlorophosphate in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the high toxicity of Diethyl chlorophosphate (DECP) in a laboratory environment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the safety of all personnel.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Unexpected Precipitate Formation During Reaction | 1. Reaction with moisture in the air or solvents. 2. Incompatibility with other reagents.[1] | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Review the compatibility of DECP with all reagents. DECP is incompatible with strong oxidizing agents and strong bases.[1] |
| Low or No Product Yield in Synthesis | 1. Degradation of DECP due to improper storage. 2. Incomplete reaction due to insufficient reaction time or incorrect temperature. | 1. Store DECP in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[2][3] 2. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) and adjust the reaction time and temperature as per the established protocol. |
| Fruity or Unpleasant Odor Detected in the Lab | 1. A possible leak from the storage container or experimental setup. 2. Inadequate ventilation in the fume hood. | 1. Immediately stop work, evacuate the area, and notify the laboratory safety officer. Do not attempt to clean up a suspected leak without appropriate PPE.[1][4] 2. Ensure the fume hood is functioning correctly and the sash is at the appropriate height. |
| Skin or Eye Irritation After Working with DECP | 1. Inadequate personal protective equipment (PPE). 2. Accidental splash or exposure. | 1. Always wear appropriate PPE, including chemical-resistant gloves (consult manufacturer's compatibility chart), a lab coat, and chemical splash goggles.[2] 2. In case of skin contact, immediately flush with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2] For eye contact, flush with lukewarm water for at least 15 minutes.[1] Seek immediate medical attention in both cases.[2] |
| Physical Symptoms of Exposure (Dizziness, Headache, Nausea) | 1. Inhalation, dermal, or oral exposure to DECP. DECP is a potent cholinesterase inhibitor.[5] | 1. Immediately move to fresh air.[4] Remove contaminated clothing. Seek immediate medical attention and inform medical personnel about the exposure to an organophosphate compound.[2][3] |
Frequently Asked Questions (FAQs)
What are the primary hazards of this compound?
This compound is a highly toxic organophosphorus compound that is fatal if swallowed, inhaled, or in contact with skin.[3][6] It is a potent cholinesterase inhibitor, which can lead to a cholinergic crisis characterized by symptoms such as headache, dizziness, blurred vision, muscle spasms, and in severe cases, respiratory paralysis and death.[5][7] It is also corrosive and can cause severe skin burns and eye damage.[8]
What are the immediate first aid procedures in case of exposure?
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]
What personal protective equipment (PPE) is mandatory when handling DECP?
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton). Always inspect gloves for integrity before use.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood. In case of potential exposure above the permissible limit or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.
How should I properly store this compound?
Store DECP in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1] The container must be kept tightly closed and protected from moisture, as it can react with water.[2][3] The storage area should be clearly labeled as containing a highly toxic substance.
What is the correct procedure for disposing of DECP waste?
All DECP waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), is considered hazardous waste. It must be collected in a designated, properly labeled, and sealed container.[9] Follow your institution's hazardous waste disposal guidelines and contact your Environmental Health and Safety (EHS) department for pickup and disposal. Do not mix DECP waste with other chemical waste streams unless explicitly permitted.
Quantitative Toxicity Data
| Parameter | Value | Species | Route |
| LD50 | 11 mg/kg | Rat | Oral |
| LD50 | 8 µL/kg | Rabbit | Dermal |
Source: Georganics[10]
Experimental Protocols & Visualizations
Decontamination Protocol for a Small DECP Spill
This protocol outlines the steps for cleaning up a small spill (less than 100 mL) of this compound in a chemical fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Materials:
-
Full personal protective equipment (PPE) as described in the FAQs.
-
Absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Decontamination solution: 5% sodium hydroxide (B78521) solution or a commercial organophosphate decontamination solution.
-
Two plastic buckets or containers.
-
Heavy-duty, labeled hazardous waste bags.
-
Scoop and dustpan (plastic or other non-sparking material).
Procedure:
-
Alert Personnel and Restrict Access: Immediately alert others in the laboratory and restrict access to the affected area.
-
Ensure Ventilation: Keep the fume hood running.
-
Contain the Spill: Gently cover the spill with an absorbent material, starting from the outside and working inwards to prevent splashing.
-
Apply Decontamination Solution: Carefully and slowly add the decontamination solution to the absorbed material. Allow a contact time of at least one hour.
-
Collect Waste: Using a scoop and dustpan, carefully collect the absorbed and decontaminated material and place it in a labeled hazardous waste bag.
-
Decontaminate Surfaces: Wipe the spill area with the decontamination solution, followed by a rinse with soap and water.
-
Dispose of Contaminated Materials: All used absorbent materials, contaminated PPE, and cleaning materials must be placed in the hazardous waste bag.
-
Final Steps: Seal the hazardous waste bag and place it in a second labeled bag. Contact your EHS department for disposal. Wash your hands and any exposed skin thoroughly.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]
- 6. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sarponggroup.com [sarponggroup.com]
- 9. research.uga.edu [research.uga.edu]
- 10. This compound - general description and application - Georganics [georganics.sk]
Common pitfalls to avoid when using Diethyl chlorophosphate as a reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing diethyl chlorophosphate as a reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly toxic and corrosive substance. It is fatal if swallowed, inhaled, or in contact with skin. It is also a suspected cholinesterase inhibitor.[1] The vapor is irritating to the eyes and respiratory tract. It is combustible and, upon decomposition, can emit toxic fumes of phosphorus oxides and hydrogen chloride.[1] Due to its high toxicity, it should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: How should I properly store and handle this compound?
A2: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and water.[2] Always use proper PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield and respirator may be necessary for certain operations.
Q3: What are the common impurities found in commercial this compound and how can they affect my reaction?
A3: A common impurity in this compound is triethyl phosphate (B84403), which can form during synthesis or degradation.[3] The presence of triethyl phosphate can lead to lower yields of the desired product as it is non-reactive under standard phosphorylation conditions. Additionally, exposure to moisture can lead to the formation of diethyl hydrogen phosphate and hydrochloric acid, which can complicate reactions and lead to unwanted side products.[4]
Troubleshooting Guides
Problem 1: Low or no yield in my phosphorylation reaction.
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | This compound is highly sensitive to moisture. If the reagent has been improperly stored or handled, it may have hydrolyzed. |
| Solution: Use a fresh bottle of this compound or purify the reagent by distillation under reduced pressure immediately before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. | |
| Inadequate Base | The reaction of this compound with an alcohol generates HCl, which must be scavenged by a base for the reaction to proceed to completion. |
| Solution: Use a suitable non-nucleophilic base such as pyridine (B92270) or triethylamine.[5] Ensure the base is dry and used in at least a stoichiometric amount, often in excess. For sensitive substrates, a milder base like 2,6-lutidine or a proton sponge may be necessary. | |
| Steric Hindrance | The substrate (alcohol) may be sterically hindered, slowing down the rate of phosphorylation. |
| Solution: Increase the reaction temperature, use a less sterically hindered phosphitylating agent if possible, or consider a catalytic method. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can sometimes facilitate the reaction with hindered alcohols. | |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. |
| Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or NMR. Be cautious, as higher temperatures can also lead to side reactions. |
Problem 2: Formation of multiple products or unexpected side products.
| Possible Cause | Troubleshooting Step |
| Presence of Water | Traces of water can lead to the formation of pyrophosphates and other condensed phosphate species.[4] |
| Solution: Rigorously exclude moisture from the reaction. Use anhydrous solvents, oven-dried glassware, and perform the reaction under an inert atmosphere. | |
| Reaction with the Base | If a nucleophilic base is used, it can react with this compound. |
| Solution: Use a non-nucleophilic base like pyridine or triethylamine. | |
| Over-reaction or Side Reactions with Substrate | The substrate may have multiple reactive sites, or the product may be susceptible to further reaction under the reaction conditions. |
| Solution: Use protecting groups to block other reactive sites on the substrate. Lowering the reaction temperature or using a slower addition of this compound can also help to control the reaction. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClO₃P | [6] |
| Molecular Weight | 172.55 g/mol | [6] |
| Boiling Point | 60 °C at 2 mmHg | [6] |
| Density | 1.194 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.416 | [6] |
Experimental Protocols
Key Experiment: Phosphorylation of a Primary Alcohol
This protocol describes the general procedure for the phosphorylation of a primary alcohol using this compound and pyridine as a base.
Materials:
-
Primary alcohol
-
This compound (freshly distilled or from a new bottle)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware (all oven-dried)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
General Workflow for a Phosphorylation Reaction
The following diagram illustrates a typical experimental workflow for the phosphorylation of an alcohol using this compound.
Caption: A typical workflow for an alcohol phosphorylation reaction.
Reaction Scheme: Formation of an Enol Phosphate
This diagram shows the reaction pathway for the formation of an enol phosphate from a ketone using this compound.
Caption: Synthesis of an enol phosphate from a ketone.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 4. osti.gov [osti.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 814-49-3 [chemicalbook.com]
Impact of moisture on the reactivity and stability of Diethyl chlorophosphate
Technical Support Center: Diethyl Chlorophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the reactivity and stability of this compound (DECP). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the purity and stability of this compound?
A1: this compound is highly sensitive to moisture.[1][2] When exposed to water, it undergoes hydrolysis, leading to the formation of various acidic and pyrophosphate byproducts.[3] This degradation compromises the purity of the reagent and can significantly impact the outcome of reactions where DECP is used as a phosphorylating agent. The presence of these impurities can lead to side reactions, lower yields, and difficulty in product purification. It is crucial to store and handle DECP under strictly anhydrous conditions to maintain its stability and reactivity.[1]
Q2: What are the primary decomposition products of this compound in the presence of water?
A2: The hydrolysis of this compound in the presence of sub-equimolar amounts of water is a complex process that results in several products. The initial hydrolysis products (referred to as P0 species) include:
-
Diethyl hydrogen phosphate (B84403) (DEHP)
-
Ethyl hydrogen chlorophosphate (EHCP)
-
Ethyl dihydrogen phosphate (EDHP)
-
Phosphoric acid (PPA) [3]
Furthermore, these initial hydrolysis products can undergo self-condensation reactions to form pyrophosphates (P1 species), such as tetraethyl pyrophosphate (TEPP), and larger polyphosphates.[3][4] The distribution of these products is highly dependent on the concentration of water and the reaction temperature.[3]
Q3: How can I detect if my this compound has been contaminated with moisture?
A3: Moisture contamination can be detected through several analytical techniques. ³¹P NMR spectroscopy is a particularly powerful method for identifying the parent DECP peak and the various hydrolysis and condensation products, each of which has a distinct chemical shift.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify DECP and its more volatile degradation products.[2][5] The presence of unexpected peaks in the spectra corresponding to the known hydrolysis products is a clear indication of moisture contamination.
Q4: What are the recommended storage and handling procedures for this compound to prevent moisture exposure?
A4: To prevent moisture-induced degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] The storage area should be cool and dry.[6] When handling the reagent, it is essential to use dry glassware and syringes that have been oven-dried or flame-dried and cooled under a stream of inert gas.[7] Transfers should be performed using techniques that minimize exposure to the atmosphere, such as using a syringe through a septum.
Q5: Can I still use this compound that has been partially hydrolyzed?
A5: Using partially hydrolyzed this compound is generally not recommended for reactions that require high purity and stoichiometry. The presence of acidic byproducts and pyrophosphates can interfere with the desired reaction, leading to a mixture of products and reduced yields.[3] For applications where the exact concentration of the active reagent is critical, it is advisable to use a fresh, unopened bottle of this compound or to purify the contaminated reagent before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or formation of unexpected byproducts. | The this compound reagent may be contaminated with moisture, leading to the presence of reactive impurities. | 1. Verify the purity of the this compound using ³¹P NMR or GC-MS (see Experimental Protocols).2. If contamination is confirmed, use a new, sealed bottle of the reagent.3. Ensure all glassware is rigorously dried and reactions are performed under a dry, inert atmosphere. |
| A white precipitate is observed in the this compound bottle. | This could be due to the formation of solid decomposition products resulting from significant moisture exposure over time. | Do not use the reagent. Dispose of it according to your institution's hazardous waste disposal guidelines. |
| The pH of the reaction mixture becomes unexpectedly acidic. | Hydrolysis of this compound produces acidic byproducts such as diethyl hydrogen phosphate and hydrochloric acid.[3][4] | If the reaction is sensitive to acid, consider adding a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms. Perform a small-scale test reaction first to ensure the base does not interfere with the desired transformation. |
| ³¹P NMR analysis of the reagent shows multiple peaks. | The reagent has likely been exposed to moisture, resulting in a mixture of the parent compound and its hydrolysis/condensation products.[3] | 1. Identify the peaks corresponding to DECP and its degradation products by comparing the spectrum to literature values (see Data Presentation).2. If the level of contamination is low and the impurities are not expected to interfere with the reaction, you may be able to proceed, adjusting the stoichiometry accordingly. However, for most applications, using a fresh reagent is preferable. |
Data Presentation
Table 1: Hydrolysis Products of this compound with Sub-Equimolar Water
This table summarizes the initial hydrolysis products (P0 species) and subsequent condensation products (P1 species) identified by ³¹P NMR spectroscopy when this compound (DECP) reacts with a limited amount of water.[3]
| Species Type | Compound Name | Abbreviation | Description |
| P0 | Diethyl hydrogen phosphate | DEHP | Primary hydrolysis product from the substitution of Cl with OH. |
| P0 | Ethyl hydrogen chlorophosphate | EHCP | Hydrolysis product resulting from the loss of one ethoxy group. |
| P0 | Ethyl dihydrogen phosphate | EDHP | Further hydrolysis product. |
| P0 | Phosphoric acid | PPA | Fully hydrolyzed product. |
| P1 | Tetraethyl pyrophosphate | TEPP | A major condensation product formed from the reaction of DECP with DEHP or the self-condensation of DEHP. |
| P1 | Other Pyrophosphates | - | A variety of other pyrophosphate and polyphosphate species are also formed. |
Table 2: Influence of Water Concentration on this compound Hydrolysis
This table illustrates the effect of the molar ratio of water to this compound on the distribution of hydrolysis products.[3]
| [H₂O]/[DECP] Molar Ratio | Primary Hydrolysis Product(s) | Observations |
| High Dilution (e.g., 160:1) | Diethyl hydrogen phosphate (DEHP) | Only a single breakdown product is observed. Condensation reactions are insignificant. |
| Sub-equimolar (e.g., 0.24:1) | DEHP, EHCP, EDHP, PPA, and Pyrophosphates | A complex mixture of hydrolysis and condensation products is formed. The reaction kinetics show multiple rate regions. |
| Equimolar (1:1) | Primarily DEHP (~70%) | Hydrolysis is rapid. The formation of pyrophosphates is less significant compared to sub-equimolar conditions, suggesting DEHP is relatively stable under these conditions. |
Experimental Protocols
Protocol 1: Analysis of this compound Purity by ³¹P NMR Spectroscopy
This protocol provides a method for the qualitative and semi-quantitative analysis of this compound and its moisture-induced degradation products.
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully transfer approximately 0.1 mL of the this compound sample into a dry NMR tube.
-
Add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Data Analysis:
-
Identify the peak for this compound (typically around δ +4 ppm).[3]
-
Look for the appearance of peaks corresponding to hydrolysis and condensation products in the region between +5 ppm and -30 ppm.[3] Key peaks to look for include diethyl hydrogen phosphate (DEHP) at approximately δ -1 ppm.[3]
-
Integrate the peaks to determine the relative concentrations of DECP and its impurities.
-
Protocol 2: Monitoring this compound Hydrolysis by GC-MS
This protocol outlines a general procedure for the analysis of this compound and its degradation products using Gas Chromatography-Mass Spectrometry.
-
Sample Preparation:
-
For a reaction mixture, quench a small aliquot with a suitable agent if necessary.
-
Extract the aqueous sample with an organic solvent such as diethyl ether or hexane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
If analyzing for the acidic hydrolysis products, derivatization (e.g., methylation with diazomethane (B1218177) or silylation) may be necessary to improve volatility for GC analysis.[2]
-
-
GC-MS Parameters:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Use a split/splitless injector.
-
Oven Program: Develop a temperature gradient to separate the components of interest (e.g., start at 50°C, ramp to 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peaks based on their retention times and mass spectra.
-
Compare the obtained mass spectra with a library (e.g., NIST) for confirmation.
-
Quantification can be achieved by creating a calibration curve with authentic standards.
-
Mandatory Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for suspected moisture contamination.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 5. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Strategies for selective phosphorylation using Diethyl chlorophosphate in polyfunctional molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using diethyl chlorophosphate for the selective phosphorylation of polyfunctional molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the phosphorylation reaction, workup, or purification stages.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Reaction Conversion | 1. Reagent Inactivity: this compound is moisture-sensitive and can hydrolyze over time.[1][2] 2. Inadequate Base: Insufficient or weak base to neutralize the HCl byproduct, leading to protonation of the substrate. 3. Steric Hindrance: The target hydroxyl group is sterically hindered. 4. Low Temperature: The reaction temperature is too low for the specific substrate. | 1. Use a fresh or recently purchased bottle of this compound. Ensure it is stored under an inert atmosphere and protected from moisture.[2] 2. Use at least one equivalent of a suitable base like triethylamine (B128534) or DABCO.[3][4] For sensitive substrates, consider amine-free conditions. 3. Increase reaction time and/or temperature. Consider using a less hindered phosphorylating agent if possible. 4. While many reactions proceed at room temperature, try gentle heating (e.g., 40-50 °C) for less reactive alcohols. |
| 2. Formation of Multiple Products (Low Selectivity) | 1. Multiple Nucleophilic Sites: The substrate contains other nucleophilic groups (e.g., amines, other alcohols, thiols) with similar reactivity.[5][6] 2. Over-phosphorylation: Diphosphorylation or triphosphorylation of a polyol. | 1. Protecting Groups: Protect more reactive functional groups. Amines are generally more nucleophilic than alcohols and should be protected (e.g., as Boc or Cbz carbamates).[7][8] 2. Control Stoichiometry: Use only one equivalent of this compound and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to favor monophosphorylation. 3. Optimize Conditions: Aliphatic alcohols can sometimes be selectively phosphorylated over phenolic hydroxyls.[9] Fine-tuning the base and solvent may improve selectivity. |
| 3. Product Decomposition During Workup/Purification | 1. Acid/Base Sensitivity: The phosphate (B84403) ester product is unstable under acidic or basic workup conditions. 2. Silica (B1680970) Gel Chromatography: Standard silica gel can be acidic enough to cause degradation or hydrolysis of the phosphorylated product. | 1. Perform a neutral workup. Use a mild quenching agent like saturated ammonium (B1175870) chloride solution. 2. Avoid standard silica gel. Use silica gel that has been pre-treated or "impregnated" with a base like triethylamine.[10] Alternatively, NH2-coated silica gel can be effective for purifying base-sensitive products. |
| 4. Formation of a White Precipitate | 1. Amine Salt Formation: The precipitate is likely the hydrochloride salt of the base used (e.g., triethylamine hydrochloride).[3] | 1. This is expected and indicates the reaction is proceeding. The salt is typically removed by filtration at the end of the reaction.[3] |
| 5. Reaction is Messy (Multiple Unidentified Spots on TLC) | 1. Hydrolysis: Presence of water in the solvent, reagents, or on glassware can lead to hydrolysis of this compound and side reactions. 2. Reagent Degradation: The this compound may have degraded, forming reactive impurities. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11] 2. Use a fresh bottle of the reagent. |
Frequently Asked Questions (FAQs)
Reagent Handling and Storage
Q1: How should I store and handle this compound? A1: this compound is highly toxic, corrosive, and moisture-sensitive.[5][12] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[2] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][13]
Q2: My bottle of this compound is old. Can I still use it? A2: It is not recommended. This compound can hydrolyze upon exposure to atmospheric moisture, leading to reduced reactivity and the formation of acidic impurities that can complicate your reaction. Using a fresh bottle is the best practice.
Reaction Conditions
Q3: What is the role of the base in the reaction? Which one should I choose? A3: The phosphorylation reaction releases one equivalent of hydrochloric acid (HCl).[12] A base is required to act as a proton scavenger, neutralizing the acid and preventing the protonation of your substrate's nucleophilic groups. Triethylamine (TEA) is a common choice.[3] 1,4-Diazabicyclo[2.2.2]octane (DABCO) can also serve as both a catalyst and a proton scavenger.[4] The choice depends on your substrate's sensitivity and the specific protocol.
Q4: Can I run the reaction without a base? A4: Amine-free phosphorylation methods have been developed, for instance, using 4-methylpyridine (B42270) N-oxide and molecular sieves. These conditions can be beneficial for base-sensitive substrates.
Q5: What solvent is best for this reaction? A5: Anhydrous aprotic solvents are typically used. Dichloromethane (CH2Cl2), tetrahydrofuran (B95107) (THF), and toluene (B28343) are common choices that have been shown to be effective.[10]
Selectivity and Protecting Groups
Q6: I have a molecule with both an alcohol and an amine. Which will react? A6: Amines are generally more nucleophilic than alcohols and will react preferentially with this compound.[5] To achieve selective O-phosphorylation, the amine group must be protected, for example, as a carbamate (B1207046) (Boc, Cbz).[7][8]
Q7: How can I selectively phosphorylate one hydroxyl group in a diol? A7: Monophosphorylation can often be achieved by carefully controlling the stoichiometry. Using 1.0 equivalent of this compound and adding it slowly at a reduced temperature can favor the reaction at the most reactive or sterically accessible hydroxyl group.
Q8: What about molecules with hydroxyl and thiol groups? A8: Thiolate anions are excellent nucleophiles, often more so than alkoxides.[14] To prevent S-phosphorylation, the thiol group should be protected. Common thiol protecting groups include trityl (Trt) or acetamidomethyl (Acm), depending on the desired deprotection conditions.[15]
Data Summary
Table 1: Comparison of Reaction Conditions for O-Phosphorylation
| Substrate Type | Base | Solvent | Temperature | Yield (%) | Reference(s) |
| Primary/Secondary Alcohols | Indium(III) chloride (cat.), TEA | THF | Room Temp | 73-94 | [10] |
| Porphyrin with Primary -OH | DABCO | Not Specified | Not Specified | 97 | [4] |
| meso-1,2-Diol (Monophosphorylation) | 4-Methylpyridine N-oxide | CH2Cl2 | Room Temp | 79 | |
| Aminophosphonate (N-Phosphorylation) | Triethylamine | Toluene | 26 °C | 86-94 | |
| Phenols | Magnesia (as solid support/base) | Toluene | Reflux | 85-96 |
Table 2: Protecting Group Strategies for Polyfunctional Molecules
| Functional Group | Protecting Group | Abbreviation | Stability / Deprotection Conditions | Orthogonal To |
| Amine | tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. Removed with strong acid (e.g., TFA).[7] | Fmoc, Cbz |
| Carboxybenzyl | Cbz (or Z) | Stable to acid/base. Removed by catalytic hydrogenolysis (H2/Pd-C).[7] | Fmoc, Boc | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acid, hydrogenolysis. Removed with base (e.g., piperidine).[7] | Boc, Cbz | |
| Thiol | Trityl | Trt | Stable to base. Removed with mild acid.[15] | Fmoc |
| Acetamidomethyl | Acm | Stable to TFA. Removed with mercury(II) or iodine. | Boc, Fmoc | |
| tert-Butyl | t-Bu | Stable to TFA and piperidine. Removed with strong acid/scavengers.[14] | Fmoc |
Experimental Protocols
Protocol 1: General Phosphorylation of an Alcohol using Triethylamine
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the alcohol (1.0 mmol) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous THF (5 mL).[10]
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add this compound (1.2 mmol, 1.2 eq) dropwise via syringe over 5 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system.[10]
Protocol 2: Phosphorylation of a Sensitive Alcohol using DABCO
-
Preparation: In a dry flask under an inert atmosphere, dissolve the alcohol substrate (1.0 mmol) in an appropriate anhydrous solvent (e.g., CH2Cl2).[4]
-
Reaction: Add DABCO (1.2 mmol, 1.2 eq) to the solution, followed by the dropwise addition of this compound (1.1 mmol, 1.1 eq) at room temperature.
-
Monitoring: Stir the reaction for 4-12 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
Caption: General experimental workflow for selective phosphorylation.
Caption: A troubleshooting logic tree for common reaction issues.
Caption: Reaction mechanism and potential selectivity challenges.
References
- 1. This compound | 814-49-3 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - general description and application - Georganics [georganics.sk]
- 6. This compound - CONICET [bicyt.conicet.gov.ar]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Reaction Landscape of Diethyl Chlorophosphate: A ³¹P NMR Spectroscopic Guide
For researchers, scientists, and professionals in drug development, understanding the transformation of key chemical reagents is paramount. Diethyl chlorophosphate ((EtO)₂P(O)Cl), a versatile organophosphorus compound, serves as a crucial building block in the synthesis of a wide array of molecules, including phosphate (B84403) esters, phosphoramidates, and thiophosphates. The phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy provides a powerful and direct method for monitoring these reactions and characterizing the resulting products. This guide offers a comparative analysis of the ³¹P NMR spectroscopic data for this compound and its common reaction products, supplemented with experimental protocols and visual aids to facilitate interpretation.
Comparative Analysis of ³¹P NMR Chemical Shifts
The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. Substitution of the chlorine atom in this compound with various nucleophiles leads to characteristic changes in the ³¹P NMR signal, providing a diagnostic fingerprint for different product classes. The table below summarizes the typical ³¹P NMR chemical shifts for this compound and its derivatives.
| Compound Name | Structure | Nucleophile | Product Class | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | (EtO)₂P(O)Cl | - | Acyl Phosphate | +3 to +5 |
| Diethyl hydrogen phosphate | (EtO)₂P(O)OH | Water | Phosphate Monoester | ~ -1 |
| Triethyl phosphate | (EtO)₃P(O) | Ethanol | Phosphate Triester | ~ -0.8 |
| Diethyl N-alkylphosphoramidate | (EtO)₂P(O)NHR | Primary Amine | Phosphoramidate | +8 to +10 |
| O,O-diethyl S-ethyl thiophosphate | (EtO)₂P(O)SEt | Ethanethiol | Thiophosphate | ~ +27.6 |
Reaction Pathways and Spectroscopic Correlation
The reaction of this compound with a nucleophile involves the displacement of the chloride ion. This substitution significantly alters the shielding of the phosphorus nucleus, resulting in a predictable upfield or downfield shift in the ³¹P NMR spectrum.
As illustrated above, the ³¹P NMR chemical shift provides a clear distinction between the starting material and the resulting phosphate ester, phosphoramidate, or thiophosphate.
Experimental Protocol: ³¹P NMR Analysis of a this compound Reaction
This protocol outlines a general procedure for the synthesis and ³¹P NMR analysis of a reaction product of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, amine, or thiol)
-
Anhydrous solvent (e.g., chloroform-d, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, optional, to scavenge HCl)
-
NMR tube
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq.) and, if used, the tertiary amine base (1.1 eq.) in the chosen anhydrous solvent.
-
Addition of this compound: Cool the solution in an ice bath (0 °C). Slowly add this compound (1.0 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis at different time points.
-
Work-up (if necessary): Once the reaction is complete, the reaction mixture may be washed with water or brine to remove any salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
NMR Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
³¹P NMR Acquisition: Acquire the ³¹P NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a single peak for each unique phosphorus environment. Use an external standard of 85% H₃PO₄ for referencing the chemical shifts to 0 ppm.
Logical Relationship of ³¹P NMR Chemical Shifts
The observed ³¹P NMR chemical shifts can be rationalized by considering the electronegativity of the atom directly bonded to the phosphorus. A more electronegative atom will generally cause a downfield shift (more positive ppm value), while a less electronegative atom will cause an upfield shift (more negative ppm value). However, other factors such as bond angles and π-bonding can also influence the chemical shift.
This guide provides a foundational understanding of the ³¹P NMR spectroscopic analysis of this compound and its reaction products. By utilizing the provided data and protocols, researchers can confidently monitor their reactions, identify products, and gain valuable insights into the chemistry of these important organophosphorus compounds.
A Comparative Guide to the Reactivity of Diethyl Chlorophosphate and Diphenyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two common phosphorylating agents: diethyl chlorophosphate (DECP) and diphenyl chlorophosphate (DPCP). Understanding the nuances of their reactivity is crucial for selecting the appropriate reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document outlines the key factors influencing their electrophilicity, presents available experimental data, and provides standardized protocols for their comparative analysis.
Introduction: Key Differences and Applications
Both this compound and diphenyl chlorophosphate are valuable reagents for introducing a phosphate (B84403) moiety into a molecule. However, their reactivity profiles differ significantly due to the electronic and steric influences of their respective ester groups—ethoxy in DECP and phenoxy in DPCP.
-
This compound (DECP) is a versatile phosphorylating agent, often used in the synthesis of enol phosphates and as a mimic for nerve agents in toxicological studies.[1][2] Its relatively small ethoxy groups offer less steric hindrance compared to the phenoxy groups of DPCP.
-
Diphenyl Chlorophosphate (DPCP) is a powerful phosphorylating agent employed in the synthesis of pharmaceuticals, peptides, and oligonucleotides.[3][4] The electron-withdrawing nature of the phenyl groups is expected to enhance the electrophilicity of the phosphorus center.
Theoretical Framework: Factors Influencing Reactivity
The reactivity of chlorophosphates in nucleophilic substitution reactions is primarily governed by a combination of electronic and steric effects.
2.1. Electronic Effects:
The phosphorus atom in both DECP and DPCP is the electrophilic center, bonded to an electron-withdrawing phosphoryl group (P=O) and a good leaving group (Cl⁻). The nature of the alkoxy or aryloxy groups significantly modulates the electrophilicity of the phosphorus atom.
-
Inductive and Resonance Effects: The phenoxy groups in DPCP are more electron-withdrawing than the ethoxy groups in DECP due to the -I (inductive) and -R (resonance) effects of the phenyl rings. This increased electron withdrawal polarizes the P-Cl bond to a greater extent in DPCP, making the phosphorus atom more electron-deficient and, consequently, more susceptible to nucleophilic attack.
2.2. Steric Effects:
The size of the substituents on the phosphorus atom can hinder the approach of a nucleophile.
-
Steric Hindrance: The bulky phenyl groups of DPCP can create more steric hindrance around the phosphorus center compared to the smaller ethyl groups of DECP. This steric bulk can decrease the rate of reaction, particularly with larger nucleophiles.
The interplay of these electronic and steric factors determines the overall reactivity of each compound. Generally, for nucleophilic substitution reactions, electron-withdrawing groups on the phosphorus atom increase the reaction rate, while bulky substituents decrease it.
Comparative Reactivity Data
Direct quantitative comparisons of the reactivity of DECP and DPCP under identical conditions are scarce in the literature. However, we can infer their relative reactivity from existing data on their solvolysis and from the general principles of organophosphorus chemistry.
Table 1: Physical and Chemical Properties
| Property | This compound (DECP) | Diphenyl Chlorophosphate (DPCP) |
| Formula | C4H10ClO3P | C12H10ClO3P |
| Molecular Weight | 172.55 g/mol | 268.63 g/mol |
| Boiling Point | 60 °C at 2 mmHg[1] | 147-150 °C at 5 mmHg |
| Density | 1.19 g/cm³ | 1.29 g/cm³ |
Table 2: Comparative Reactivity Overview
| Reaction Type | This compound (DECP) | Diphenyl Chlorophosphate (DPCP) | Key Influencing Factor |
| Hydrolysis | Rate is dependent on water concentration.[5] | Generally expected to be faster due to more electrophilic phosphorus. | Electronic Effect |
| Aminolysis | Reactivity is influenced by steric hindrance from the ethyl groups. | Generally expected to be more reactive due to electronic effects, but can be slowed by steric hindrance with bulky amines. | Electronic vs. Steric Effects |
| Phosphorylation of Alcohols | Commonly used for this purpose. | A powerful reagent for phosphorylation. | Electronic and Steric Effects |
Experimental Protocols for Comparative Reactivity Studies
To obtain quantitative data for a direct comparison of DECP and DPCP reactivity, standardized experimental protocols are essential. The following are generalized methods for studying hydrolysis and aminolysis kinetics.
4.1. Protocol for Comparative Hydrolysis Kinetics by Titration
This method determines the rate of hydrolysis by monitoring the production of hydrochloric acid.
-
Reaction Setup:
-
Prepare solutions of DECP and DPCP of known concentration in a suitable inert solvent (e.g., acetonitrile (B52724) or dioxane).
-
Prepare an aqueous buffer solution of a specific pH.
-
In a thermostated reaction vessel, mix the chlorophosphate solution with the aqueous buffer to initiate the hydrolysis reaction.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to a known excess of a standardized sodium hydroxide (B78521) solution.
-
Back-titrate the unreacted sodium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).
-
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point.
-
Plot the concentration of the remaining chlorophosphate versus time.
-
Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
4.2. Protocol for Comparative Aminolysis Kinetics by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for monitoring the progress of phosphorylation reactions in real-time.[6][7][8][9]
-
Reaction Setup:
-
In an NMR tube, dissolve a known amount of the chlorophosphate (DECP or DPCP) in a deuterated solvent (e.g., CD₃CN).
-
Add a known concentration of the amine nucleophile to the NMR tube.
-
Place the NMR tube in the spectrometer, which is maintained at a constant temperature.
-
-
Monitoring the Reaction:
-
Acquire ³¹P NMR spectra at regular time intervals.
-
The signals corresponding to the starting chlorophosphate and the phosphorylated product will have distinct chemical shifts.
-
-
Data Analysis:
-
Integrate the signals of the reactant and product peaks in each spectrum to determine their relative concentrations over time.
-
Plot the concentration of the starting material or product as a function of time.
-
Determine the rate constant (k) by fitting the data to the appropriate rate equation.
-
Reaction Mechanisms and Visualizations
Nucleophilic substitution at the phosphorus center of chlorophosphates can proceed through different mechanisms, primarily a concerted Sₙ2-like pathway or a stepwise addition-elimination pathway. The operative mechanism can depend on the nucleophile, the solvent, and the substituents on the phosphorus atom.
5.1. Concerted Sₙ2 Mechanism
In a concerted mechanism, the nucleophile attacks the phosphorus center at the same time as the chloride leaving group departs. This proceeds through a single pentacoordinate transition state.
Caption: Concerted Sₙ2 mechanism for nucleophilic substitution at the phosphorus center.
5.2. Stepwise Addition-Elimination Mechanism
This mechanism involves the formation of a pentacoordinate intermediate. The nucleophile first adds to the phosphorus atom, forming a trigonal bipyramidal intermediate, which then eliminates the chloride leaving group.
Caption: Stepwise addition-elimination mechanism via a pentacoordinate intermediate.
Conclusion
The choice between this compound and diphenyl chlorophosphate as a phosphorylating agent depends on the specific requirements of the reaction.
-
Diphenyl chlorophosphate is generally the more reactive of the two towards nucleophiles due to the strong electron-withdrawing nature of the phenoxy groups. This makes it a potent phosphorylating agent.
-
This compound , being less sterically hindered, may be more suitable for reactions with bulky nucleophiles where steric factors are dominant.
For critical applications, it is recommended that researchers perform kinetic studies under their specific reaction conditions to determine the optimal reagent and to gain a deeper understanding of the reaction mechanism. The protocols and theoretical background provided in this guide offer a framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Nerve agent simulant this compound detection using a cyclization reaction approach with high stokes shift system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. hydrolysis rate constants: Topics by Science.gov [science.gov]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A real-time 31P-NMR-based approach for the assessment of glycerol kinase catalyzed monophosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Milder Phosphorylation: Safer and More Efficient Alternatives to Diethyl Chlorophosphate
For researchers, scientists, and drug development professionals seeking to move beyond the hazardous profile of diethyl chlorophosphate, this guide offers a comparative analysis of milder and more selective alternatives for phosphorylation reactions. We provide a detailed examination of diphenyl phosphate (B84403), di-tert-butyl N,N-diethylphosphoramidite, and dibenzyl phosphate, alongside a promising modern reagent, the Ψ-reagent, and the innovative electrochemical approach. This objective comparison is supported by experimental data and detailed protocols to facilitate the adoption of safer and more efficient phosphorylation methodologies in the laboratory.
This compound has long been a workhorse in organic synthesis for the introduction of phosphate groups. However, its high toxicity, corrosiveness, and moisture sensitivity present significant handling and safety challenges.[1][2][3] The need for milder, more selective, and safer phosphorylating agents has driven the development of several effective alternatives. This guide provides a comprehensive overview of these alternatives, presenting their performance, scope, and reaction conditions to aid researchers in selecting the optimal reagent for their specific needs.
Comparative Performance of Phosphorylating Agents
The following tables summarize the performance of various phosphorylating agents in comparison to this compound. The data has been compiled from various sources to provide a clear, at-a-glance overview of their efficacy in phosphorylating common substrates such as alcohols, phenols, and amines.
Table 1: Phosphorylation of Primary Alcohols
| Phosphorylating Agent | Substrate | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzyl alcohol | Et3N | THF | 2 | 85 | [4] |
| Diphenyl chlorophosphate | Benzyl alcohol | InCl3, Et3N | THF | 0.5 | 92 | [5][6] |
| Ψ-Reagent (ΨO) | 4-Bromobenzyl alcohol | DBU | DCM | 1 | 85 | [7][8] |
| Di-tert-butyl N,N-diethylphosphoramidite | Not directly compared for simple alcohols | - | - | - | - | - |
| Dibenzyl phosphate | Not typically used for direct phosphorylation of simple alcohols | - | - | - | - | - |
| Electrochemical Phosphorylation | Thiophene derivatives | Mn(II) catalyst | - | - | up to 91% | [9][10] |
Table 2: Phosphorylation of Phenols
| Phosphorylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Phenol | Et3N | Toluene (B28343) | RT | ~80-90 | [4] |
| Diphenyl chlorophosphate | Phenol | InCl3, Et3N | THF | RT | 90 | [5][6] |
| Triethylphosphate/P2O5 | Phenol | - | - | 120 | 78 | [11] |
Table 3: Phosphorylation of Amines
| Phosphorylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Diethyl α‐amino‐benzylphosphonate | Et3N | Toluene | 24 | 94 | [4] |
| Dibenzyl chlorophosphonate | Amines | - | CCl4 | - | Good | [12] |
| Iodine-mediated (P(OR)3) | Benzylamine | - | - | - | 65 | [12] |
Experimental Protocols
Detailed methodologies for key phosphorylation reactions are provided below to enable their implementation in a laboratory setting.
Protocol 1: General Procedure for Phosphorylation of Alcohols using Diphenyl Chlorophosphate and Indium(III) Chloride
This procedure is adapted from the work of Ranu et al.[5][6]
-
To a stirred solution of the alcohol (1 mmol) in dry THF (2 mL) under an inert atmosphere, add triethylamine (B128534) (2.5 mmol) and anhydrous indium(III) chloride (5 mol%).
-
Add diphenyl chlorophosphate (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Mild and Chemoselective Phosphorylation of Alcohols Using the Ψ-Reagent
This protocol is based on the method developed by Baran and coworkers.[7][8]
-
In a vial under an argon atmosphere, combine the alcohol (0.1 mmol, 1.0 equiv.) and the ΨO reagent (1.5 equiv.).
-
Add anhydrous dichloromethane (B109758) (DCM, 1 mL) to dissolve the reagents.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) dropwise and stir the solution at ambient temperature for 1 hour.
-
Prepare a solution of water (50 µL) in acetonitrile (B52724) (MeCN, 1 mL) and add it to the reaction mixture.
-
Add another portion of DBU (3.0 equiv.) and stir for an additional 15 minutes at ambient temperature.
-
Remove the solvent in vacuo.
-
The crude product can be purified by preparative HPLC or HILIC chromatography.
Protocol 3: Phosphorylation of Amines using this compound
This general procedure is adapted from a study on the synthesis of phosphorylated α‐aminophosphonates.[4]
-
Dissolve the amine (1.0 mmol) in toluene (2 mL) in a flask equipped with a stirrer.
-
Add triethylamine (1.0 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Stir the reaction mixture at 26 °C for 24 hours.
-
Filter the mixture and evaporate the solvent from the filtrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Phosphorylation is a ubiquitous post-translational modification that plays a central role in regulating a vast array of cellular processes, including signal transduction. The PI3K/Akt signaling pathway is a critical cascade that governs cell growth, proliferation, survival, and metabolism, and is heavily dependent on a series of phosphorylation events.
Caption: The PI3K/Akt signaling pathway is initiated by receptor tyrosine kinase (RTK) activation, leading to the phosphorylation of PIP2 to PIP3 by PI3K. PIP3 recruits Akt and PDK1 to the membrane, resulting in Akt phosphorylation and activation, which in turn phosphorylates numerous downstream targets to regulate cellular functions.[1][2][13][14][15]
The following diagram illustrates a general experimental workflow for a phosphorylation reaction followed by product analysis.
Caption: A typical experimental workflow for a chemical phosphorylation reaction, from the initial setup to the final analysis of the purified product.
Conclusion
The alternatives to this compound presented in this guide offer significant advantages in terms of safety and, in many cases, improved selectivity and milder reaction conditions. Diphenyl phosphate and the modern Ψ-reagent stand out as particularly versatile and effective for the phosphorylation of a broad range of substrates. While phosphoramidites like di-tert-butyl N,N-diethylphosphoramidite are highly valuable in specialized applications such as oligonucleotide synthesis, their broader utility for general phosphorylation requires further comparative studies. The emerging field of electrochemical phosphorylation also holds great promise for developing greener and more efficient synthetic routes. By providing this comparative data and detailed protocols, we aim to empower researchers to make informed decisions and transition towards safer and more sustainable phosphorylation chemistry in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diphenyl chlorophosphate - Safety Data Sheet [chemicalbook.com]
- 4. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. scispace.com [scispace.com]
- 7. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 8. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances in electrochemical C—H phosphorylation [frontiersin.org]
- 10. Recent advances in electrochemical C—H phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Validation of product formation in Diethyl chlorophosphate reactions using mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
Diethyl chlorophosphate is a highly reactive organophosphorus compound widely employed in the synthesis of various phosphate (B84403) esters, phosphoramidates, and pyrophosphates. Accurate validation of the formation of these products is critical for ensuring reaction success, purity, and for subsequent applications in drug development and other scientific research. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone technique for this purpose. This guide provides a comparative overview of mass spectrometry-based methods for the validation of common this compound reaction products, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Approaches for Product Validation
The choice of mass spectrometry technique for validating products of this compound reactions largely depends on the physicochemical properties of the analyte, primarily its volatility and thermal stability. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for volatile and thermally stable compounds, often providing detailed structural information through established fragmentation patterns. For less volatile or thermally labile products, liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is the method of choice.
| Product Type | Reactant Type | Recommended MS Technique | Key Considerations |
| Diethyl Phosphate Esters | Alcohols, Phenols | GC-MS, LC-MS/MS (ESI) | GC-MS may require derivatization for less volatile esters. LC-MS/MS offers high sensitivity for direct analysis. |
| Diethyl Phosphoramidates | Primary & Secondary Amines | LC-MS/MS (ESI) | Generally not suitable for GC-MS due to low volatility and thermal lability. ESI allows for soft ionization and detection of the intact molecular ion. |
| Tetraethyl Pyrophosphate | Water (Hydrolysis) | GC-MS (EI) | Volatile enough for direct GC-MS analysis. Characteristic fragmentation pattern aids in identification. |
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of representative products from this compound and their subsequent validation using mass spectrometry.
Reaction with Alcohols: Synthesis and Validation of Diethyl Benzyl (B1604629) Phosphate
The reaction of this compound with an alcohol, such as benzyl alcohol, yields the corresponding diethyl phosphate ester.
-
To a solution of benzyl alcohol (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous diethyl ether at 0 °C, add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzyl phosphate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Expected Mass Spectral Data for Diethyl Benzyl Phosphate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Diethyl Benzyl Phosphate | C₁₁H₁₇O₄P | 244.22 | 244 | 155, 127, 99, 91, 79, 65 |
Reaction with Amines: Synthesis and Validation of Diethyl Phenylphosphoramidate
The reaction with a primary amine, such as aniline (B41778), produces a diethyl phosphoramidate.
-
Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C.
-
Slowly add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or product ion scan of the protonated molecule.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Expected Mass Spectral Data for Diethyl Phenylphosphoramidate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ [m/z] | Key Product Ions [m/z] |
| Diethyl Phenylphosphoramidate | C₁₀H₁₆NO₃P | 229.21 | 230.1 | 155, 127, 93 |
Hydrolysis: Formation and Validation of Tetraethyl Pyrophosphate
Controlled hydrolysis of this compound leads to the formation of tetraethyl pyrophosphate.
-
To a stirred solution of this compound (2.0 eq) in a suitable inert solvent (e.g., dichloromethane), slowly add a stoichiometric amount of water (1.0 eq) with a tertiary amine base like triethylamine (1.0 eq) at 0 °C.
-
Allow the reaction to proceed for a few hours at room temperature.
-
Filter the resulting salt and remove the solvent under reduced pressure to obtain tetraethyl pyrophosphate.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Inlet Temperature: 260 °C
-
Oven Program: 80 °C for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Scan Range: m/z 50-350
-
Expected Mass Spectral Data for Tetraethyl Pyrophosphate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Tetraethyl Pyrophosphate | C₈H₂₀O₇P₂ | 290.19 | 290 | 262, 234, 179, 155, 127, 99 |
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general reaction pathway of this compound and a typical mass spectrometry workflow for product validation.
A comparative study of Diethyl chlorophosphate and triethyl phosphate as phosphorylating agents
A Comparative Analysis of Diethyl Chlorophosphate and Triethyl Phosphate (B84403) as Phosphorylating Agents for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the introduction of a phosphate moiety can significantly alter a molecule's biological activity, solubility, and pharmacokinetic properties. The selection of an appropriate phosphorylating agent is therefore a critical decision in the synthetic strategy. This guide provides a detailed comparative analysis of two commonly employed phosphorylating agents: this compound (DECP) and Triethyl phosphate (TEP). We will objectively evaluate their performance based on reactivity, substrate scope, reaction conditions, and safety considerations, supported by experimental data and detailed protocols.
At a Glance: DECP vs. TEP
| Feature | This compound (DECP) | Triethyl phosphate (TEP) |
| Chemical Formula | (C₂H₅O)₂P(O)Cl | (C₂H₅)₃PO₄ |
| Molar Mass | 172.55 g/mol [1] | 182.15 g/mol [2] |
| Appearance | Colorless to faint yellow liquid[3] | Colorless liquid[2] |
| Boiling Point | 60 °C / 2 mmHg[3] | 215 °C[2] |
| Reactivity | Highly electrophilic and reactive[4] | Stable, requires activation[4] |
| Typical Substrates | Alcohols, phenols, amines, carboxylates[4][5] | Primarily robust alcohols and phenols[4] |
| Reaction Conditions | Mild, often at room temperature[4] | Harsh, requires high temperatures (e.g., 120 °C) and an activating agent[4] |
| Key Advantages | High reactivity, broad substrate scope, mild reaction conditions[4][6] | Stable, less hazardous than chlorophosphates, cost-effective for large-scale synthesis[4] |
| Key Disadvantages | Highly toxic (cholinesterase inhibitor), corrosive, moisture sensitive[3][5][7] | Low reactivity, requires harsh activation, limited to thermally stable substrates[4] |
Reactivity and Mechanism
This compound (DECP) is a potent phosphorylating agent due to the presence of a good leaving group, the chloride anion. Its phosphorus atom is highly electrophilic, readily undergoing nucleophilic attack by a wide range of nucleophiles such as alcohols, phenols, amines, and carboxylates.[4][5] The reaction typically proceeds under mild conditions, often at room temperature in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.[4]
Triethyl phosphate (TEP) , in contrast, is a stable and relatively unreactive P(V) compound.[4] It does not directly phosphorylate nucleophiles and requires activation. The most common activation method involves heating TEP with a strong dehydrating agent, typically phosphorus pentoxide (P₂O₅).[4] This in situ generates the highly reactive tetraethyl pyrophosphate (TEPP), which is the active phosphorylating species.[4] This activation process necessitates high temperatures, limiting the use of TEP to substrates that can withstand these harsh conditions.[4]
Experimental Data: A Comparative Overview
The choice between DECP and TEP often depends on the specific substrate and the desired reaction conditions. The following table summarizes typical reaction outcomes for the phosphorylation of a generic alcohol (R-OH).
| Parameter | This compound (DECP) | Triethyl phosphate (TEP) |
| Substrate | Primary, secondary, and tertiary alcohols; phenols | Primarily robust primary alcohols and phenols |
| Activating Agent | None required (base like triethylamine is used) | Phosphorus pentoxide (P₂O₅) |
| Solvent | Aprotic solvents (e.g., Dichloromethane, Diethyl ether) | Neat or high-boiling point solvent |
| Temperature | 0 °C to room temperature[4] | 100-120 °C[4] |
| Reaction Time | 1-24 hours | 24-48 hours |
| Typical Yield | 80-95% | 60-85% |
| Byproducts | Triethylamine hydrochloride[4] | Water is consumed by P₂O₅[4] |
Experimental Protocols
Phosphorylation using this compound
This protocol describes a general procedure for the phosphorylation of an alcohol using DECP.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Phosphorylation using Triethyl Phosphate
This protocol outlines a general procedure for the phosphorylation of a phenol (B47542) using TEP and P₂O₅.
Materials:
-
Phenol (1.0 eq)
-
Triethyl phosphate (excess, can act as solvent)
-
Phosphorus pentoxide (P₂O₅) (0.2-0.5 eq)
-
Round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
Combine the phenol, triethyl phosphate, and phosphorus pentoxide in a round-bottom flask equipped with a condenser.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water to quench the reaction and hydrolyze any remaining pyrophosphate species.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Reaction Workflows
The following diagrams illustrate the generalized workflows for phosphorylation using DECP and TEP.
Caption: Experimental workflow for phosphorylation using this compound (DECP).
Caption: Experimental workflow for phosphorylation using Triethyl phosphate (TEP).
Conclusion
The selection between this compound and Triethyl phosphate as a phosphorylating agent is dictated by the specific requirements of the synthesis.
This compound is the reagent of choice for the phosphorylation of a diverse range of nucleophiles under mild conditions, particularly when dealing with sensitive substrates.[4] However, its high toxicity and corrosive nature demand stringent safety precautions.[3][5]
Triethyl phosphate offers a more stable and less hazardous alternative, making it suitable for large-scale industrial applications where cost and safety are primary concerns.[4] Its utility is, however, limited by the need for harsh activation conditions and high temperatures, restricting its use to thermally robust substrates.[4]
Researchers and drug development professionals should carefully weigh the reactivity, substrate compatibility, reaction conditions, and safety profile of each reagent to make an informed decision that best suits their synthetic objectives.
References
- 1. This compound 97 814-49-3 [sigmaaldrich.com]
- 2. Triethyl phosphate - Wikipedia [en.wikipedia.org]
- 3. This compound - general description and application - Georganics [georganics.sk]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Diethyl Chlorophosphate (DECP) Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Diethyl chlorophosphate (DECP), a reactive organophosphorus compound often used as a simulant for nerve agents. The selection of an appropriate analytical technique is critical for applications ranging from environmental monitoring and toxicology studies to the development of countermeasures and quality control in chemical synthesis. This document presents a comparative analysis of various methods, supported by experimental data, detailed protocols for key techniques, and visual workflows to aid in methodological selection and implementation.
Introduction to Analytical Strategies
The detection and quantification of this compound present analytical challenges due to its reactivity and potential for hydrolysis. The primary analytical strategies can be broadly categorized into chromatographic techniques, optical sensing methods, and electrochemical approaches. Chromatographic methods, particularly when coupled with mass spectrometry, offer high selectivity and sensitivity for quantitative analysis. Optical sensors, including fluorescent and colorimetric probes, provide rapid and often visual detection, making them suitable for screening and in-field applications. Electrochemical sensors represent a promising avenue for the development of portable and real-time monitoring devices.
Performance Comparison of Analytical Methods
The choice of an analytical method is often dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the quantitative performance of various techniques for the analysis of DECP and its related metabolites.
Table 1: Chromatographic Methods Performance
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix |
| GC-MS/MS (NCI) | DEP | 0.1 µg/L[1] | - | - | 4 - 14[1] | Urine |
| UFLC-MS/MS | DEP | 0.0201 ng/mL[2] | 0.0609 ng/mL[2] | 93 - 102[2] | 0.62 - 5.46[2] | Urine |
| GC-FPD | DEP & DETP | - | 0.05 µg/g | 47 - 62 (DEP), 92 - 106 (DETP)[3] | - | Faeces |
Note: Data for Diethyl Phosphate (B84403) (DEP), a primary hydrolysis product of DECP, is often used as a biomarker for exposure. Direct quantitative data for DECP using these methods is less commonly published due to its high reactivity, but the methodologies are adaptable.
Table 2: Optical and Electrochemical Sensor Performance
| Sensor Type | Analyte | Limit of Detection (LOD) | Response Time | Matrix |
| Fluorescent Probe (BIPQ) | DECP | 10⁻⁸ M[4] | - | Liquid |
| Fluorescent Probe (TSB) | DECP | µM range[5] | - | Liquid & Vapor |
| Fluorescent Probe (BTCP) | DECP | 15.8 nM[6] | - | Liquid |
| Fluorescent Probe (BINOL-Si) | DECP | 0.0097 µmol/L[6] | ≤ 4 s[6] | - |
| Conjugated Microporous Polymer Film | DECP | 2.5 ppt[7] | - | Vapor |
| Composite Optical Waveguide (COWG) Sensor | DECP | - | Short | Vapor |
| Zirconia Nanoparticle Electrochemical Sensor | Organophosphates | 3 ng/mL (Methyl Parathion) | - | - |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the analysis of DECP using different analytical platforms.
Caption: General experimental workflow for the analysis of this compound.
Caption: Reaction mechanism of a typical "turn-on" fluorescent probe with DECP.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Diethyl Phosphate (DEP)
This protocol is adapted for the analysis of Diethyl Phosphate (DEP), the primary hydrolysis product of DECP, and requires a derivatization step to increase volatility.
1. Sample Preparation (Urine)
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate DEP from the urine matrix.
-
Derivatization: The extracted DEP is derivatized using an agent like pentafluorobenzyl bromide (PFBBr) to form a more volatile ester suitable for GC analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Splitless mode, temperature set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DEP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Diethyl Phosphate (DEP)
LC-MS/MS offers the advantage of analyzing polar compounds like DEP directly, often with minimal sample preparation.
1. Sample Preparation (Urine)
-
Dilution: A simple "dilute-and-shoot" approach can be used where the urine sample is diluted with the initial mobile phase.
-
Extraction (optional): For complex matrices or lower detection limits, LLE or SPE can be performed.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu UFLC, Agilent 1290, or equivalent.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DEP.
Fluorescent Probe-Based Detection of DECP
This protocol describes a general procedure for using a chemodosimetric fluorescent probe for the detection of DECP in a solution.
1. Reagents and Materials
-
Fluorescent probe stock solution (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO).
-
DECP standard solutions of varying concentrations.
-
Buffer solution (e.g., HEPES or PBS, pH 7.4).
-
Fluorometer.
2. Experimental Procedure
-
Pipette a specific volume of the buffer solution into a cuvette.
-
Add a small aliquot of the fluorescent probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the probe solution.
-
Add a known concentration of the DECP standard solution to the cuvette and mix thoroughly.
-
Incubate the solution for a specified period to allow the reaction to complete.
-
Record the final fluorescence spectrum.
-
The change in fluorescence intensity at a specific wavelength is then correlated to the concentration of DECP.
Conclusion
The selection of an analytical method for this compound is a critical decision that should be based on the specific analytical requirements, including sensitivity, selectivity, sample throughput, and available instrumentation. Chromatographic methods coupled with mass spectrometry, such as GC-MS and LC-MS/MS, provide the highest degree of selectivity and are well-suited for quantitative analysis in complex matrices, although they often require sample preparation and sophisticated instrumentation. Optical methods based on fluorescent and colorimetric probes offer rapid, sensitive, and often visual detection, making them ideal for screening and point-of-need applications. Electrochemical sensors hold promise for the development of portable, real-time monitoring systems. This guide provides the foundational information to assist researchers in navigating the available analytical options and selecting the most appropriate method for their research and development needs.
References
- 1. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemodosimetric approach for the visual detection of nerve agent simulant this compound (DCP) in liquid and vapour phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controllable synthesis of conjugated microporous polymer films for ultrasensitive detection of chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Di-Esters: A Comparative Guide to Chemical Probes for Diethyl Chlorophosphate and Diethyl Cyanophosphate
For Immediate Publication
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
The ability to selectively detect and differentiate between structurally similar organophosphates is a critical challenge in various scientific fields, from environmental monitoring to drug development. This guide provides a detailed comparison of chemical probes and analytical methods for distinguishing between Diethyl chlorophosphate (DCP) and Diethyl cyanophosphate (DECP), two compounds with distinct reactivity profiles. We present quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms to aid researchers in selecting the most appropriate method for their needs.
Differentiating DCP and DECP: A Tale of Two Electrophiles
This compound is a potent electrophile, readily reacting with nucleophiles at the phosphorus center, leading to the displacement of the chloride ion. Diethyl cyanophosphate, while also an electrophile, exhibits different reactivity due to the cyanide moiety. This difference in reactivity forms the basis for the development of selective chemical probes.
Performance of Selective Fluorescent Probes
Several research groups have developed fluorescent probes that exhibit a selective response to either DCP or DECP. These probes offer high sensitivity and the potential for real-time detection. The performance of three such probes is summarized below.
| Probe | Target Analyte | Detection Principle | Selectivity | Detection Limit | Response Time |
| CoumNMe2 | This compound (DCP) | Cyclization-induced fluorescence enhancement (inhibits PET) | High selectivity for DCP over DECP[1] | Not explicitly stated | < 5 minutes[2] |
| SWJT-4 | This compound (DCP) | Turn-on fluorescence via reaction with two oxime sites | Good selectivity for DCP[3] | 53.0 nM[3] | Not specified |
| DMHN1 | Diethyl cyanophosphate (DECP) | Excited State Intramolecular Proton Transfer (ESIPT) suppression | High selectivity for DECP over DCP[4] | 8.16 ppm[4] | < 3 minutes[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chemical probes. Below are the experimental protocols for the key probes discussed.
Protocol for DCP Detection using CoumNMe2 Probe
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CoumNMe2 probe (1 mM) in chloroform (B151607) (CHCl3).
-
Prepare stock solutions of this compound (DCP) and other analytes (e.g., Diethyl cyanophosphate, DECP) in CHCl3.
-
-
Fluorescence Measurement:
-
In a quartz cuvette, add the CoumNMe2 stock solution to CHCl3 to achieve a final concentration of 10 μM.
-
Record the initial fluorescence spectrum of the probe solution. The excitation wavelength is 388 nm, and the emission is observed at 460 nm.[2]
-
Add a specific amount (e.g., 0.5 mM) of the DCP solution to the cuvette.[2]
-
Incubate the solution at room temperature for 5 minutes.[2]
-
Record the fluorescence spectrum and observe the enhancement in fluorescence intensity. A ~10-fold increase is expected with DCP.[1]
-
-
Selectivity Studies:
-
Repeat the fluorescence measurement with other analytes, such as DECP, at the same concentration to confirm the selective response of the probe to DCP.
-
Protocol for DCP Detection using SWJT-4 Probe
-
Preparation of Solutions:
-
Prepare a stock solution of SWJT-4 (1.0 mM) in DMSO.
-
Prepare a HEPES buffer solution (10 mM, pH 7.4).
-
Prepare stock solutions of DCP and other interfering species in deionized water.
-
-
Analytical Procedure:
-
To a colorimetric tube, add 1.98 mL of a DMSO/HEPES buffer (1/1, v/v) mixture.
-
Add 20 μL of the SWJT-4 stock solution to achieve a final concentration of 10.0 μM.
-
Add varying amounts of the DCP solution to the mixture.
-
Incubate the solution at room temperature.
-
Measure the fluorescence emission at 545 nm with an excitation wavelength of 520 nm.[3]
-
Protocol for DECP Detection using DMHN1 Probe
-
Preparation of Solutions:
-
Prepare a stock solution of DMHN1 (1 mM) in acetonitrile (B52724) (CH3CN).
-
Prepare a sensing medium of CH3CN containing 1% triethylamine (B128534) (Et3N).
-
Prepare stock solutions of Diethyl cyanophosphate (DECP) and other organophosphorus compounds in the sensing medium.
-
-
Fluorescence Analysis:
-
Place 1 mL of a 10 μM DMHN1 solution in the sensing medium into a cuvette.
-
Measure the initial weak fluorescence of the solution (excitation at 388 nm, emission at 485 nm).[4]
-
Add the DECP solution to the cuvette.
-
Monitor the fluorescence enhancement over time. A significant increase should be observed within 3 minutes.[4]
-
Reaction Mechanisms and Signaling Pathways
The selectivity of the fluorescent probes is rooted in their specific chemical reactions with the target analytes. These reaction pathways can be visualized to better understand their function.
Figure 1: Reaction of CoumNMe2 with DCP leading to fluorescence enhancement.
Figure 2: Reaction of DMHN1 with DECP suppressing ESIPT and turning on fluorescence.
Figure 3: Dual-site reaction of SWJT-4 with DCP resulting in a fluorescent product.
Traditional Analytical Methods
Beyond fluorescent probes, established analytical techniques can also be employed to distinguish between DCP and DECP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and mass-to-charge ratio. Due to the difference in their chemical structure (a chlorine atom vs. a cyanide group), DCP and DECP will have different retention times and fragmentation patterns in their mass spectra, allowing for their unambiguous identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly powerful for analyzing phosphorus-containing compounds.[5][6] The chemical environment of the phosphorus nucleus is different in DCP and DECP, leading to distinct chemical shifts in their 31P NMR spectra. This provides a clear method for differentiation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The vibrational frequencies of chemical bonds are sensitive to the atoms involved. The P-Cl bond in DCP and the C≡N bond in DECP will exhibit characteristic absorption bands in the IR spectrum. For instance, the P=O stretching vibration in DCP is observed around 1282 cm-1.[7] The presence of a strong absorption band in the nitrile region (around 2200-2300 cm-1) for DECP would be a key distinguishing feature.
Conclusion
The selective detection of this compound and Diethyl cyanophosphate can be effectively achieved through both modern fluorescent probes and traditional analytical methods. Fluorescent probes like CoumNMe2 and SWJT-4 offer high sensitivity and selectivity for DCP, while DMHN1 is a promising probe for DECP. The choice of method will depend on the specific requirements of the application, such as the need for real-time monitoring, the concentration of the analyte, and the available instrumentation. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their analytical challenges.
References
- 1. Nerve agent simulant this compound detection using a cyclization reaction approach with high stokes shift system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A Selective Fluorescence Turn-On Probe for the Detection of DCNP (Nerve Agent Tabun Simulant) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Diethyl Chlorophosphate and Other Organophosphorus Reagents
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, organophosphorus reagents are indispensable tools for introducing phosphorus-containing moieties into organic molecules. Diethyl chlorophosphate (DECP) is a prominent member of this class, widely utilized for its high reactivity in phosphorylation reactions. This guide provides an objective comparison of DECP's performance against other common organophosphorus reagents, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific application.
Classification of Common Organophosphorus Reagents
Organophosphorus reagents can be broadly classified based on the oxidation state of the phosphorus atom, primarily P(V) and P(III). DECP belongs to the P(V) class of phosphorochloridates, which are known for their high electrophilicity and direct reactivity. In contrast, P(III) reagents like phosphoramidites are less directly reactive but offer a high degree of control and are foundational in applications such as oligonucleotide synthesis.
A Comparative Guide to UFLC-MS/MS for the Detection of Diethyl Chlorophosphate Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the detection of Diethyl Chlorophosphate (DECP) metabolites in urine against alternative analytical techniques. DECP is representative of a class of organophosphorus (OP) compounds, and its metabolites, primarily Diethyl Phosphate (B84403) (DEP), are key urinary biomarkers for assessing human exposure and potential health risks.[1][2] This document outlines the superior sensitivity, specificity, and efficiency of UFLC-MS/MS, supported by comparative performance data and detailed experimental protocols.
Introduction to Biomonitoring of Organophosphate Exposure
Organophosphate (OP) pesticides are widely used, and human exposure is a significant public health concern.[3][4] Biomonitoring, which involves measuring the pesticide, its metabolites, or reaction products in biological samples like urine or blood, is an essential tool for assessing exposure.[3][4][5] OP compounds are rapidly metabolized and excreted in urine, making their dialkyl phosphate (DAP) metabolites, such as Diethyl Phosphate (DEP), ideal biomarkers for recent exposure.[1][3][6] The accurate quantification of these metabolites is crucial for both occupational health assessments and environmental exposure studies.[3][7]
Comparison of Analytical Methodologies
The detection of polar metabolites like DEP in a complex matrix such as urine presents analytical challenges. Three primary methods are employed: UFLC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
UFLC-MS/MS: This technique is the modern gold standard. It combines the high-speed separation capabilities of UFLC with the high sensitivity and specificity of tandem mass spectrometry.[2] A key advantage is its ability to analyze polar compounds like DEP directly, without the need for chemical derivatization, thus streamlining the workflow and reducing analyte loss.[8]
-
GC-MS: Historically, GC-MS has been a common method for analyzing OP metabolites.[9][10] However, because DEP is polar and non-volatile, it requires a chemical derivatization step to make it suitable for gas chromatography.[8] This additional step is time-consuming, can introduce variability, and may result in analyte loss.[8] While robust, GC-MS is often less selective and slower than modern LC-MS/MS methods.[9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is an immunoassay-based technique used for rapid screening.[11][12] It relies on antibody-antigen binding to detect the target analyte. While ELISAs can be cost-effective and provide high throughput, they are generally less specific than chromatographic methods and can be prone to cross-reactivity with structurally similar compounds, potentially leading to false positives.[13] Their primary utility is in screening large numbers of samples before confirmation by a more definitive method like UFLC-MS/MS.
Quantitative Performance Comparison
The UFLC-MS/MS method demonstrates superior performance in key analytical metrics compared to traditional GC-MS and screening-level ELISA. The following table summarizes typical performance data compiled from various studies.
| Performance Metric | UFLC-MS/MS | GC-MS | ELISA (Screening) |
| Limit of Detection (LOD) | 0.02 - 0.07 ng/mL[1][2] | 0.1 - 1 µg/L (ng/mL) | ~0.4 ng/mL[13] |
| Limit of Quantitation (LOQ) | 0.06 - 0.21 ng/mL[1][2] | 2 - 10 µg/L (ng/mL) | ~1.25 µg/mL[11] |
| Precision (%RSD) | < 6%[1][2] | 4 - 14% | < 10%[11] |
| Accuracy/Recovery (%) | 93 - 102%[1][2] | 85 - 99% | 84 - 112%[11] |
| Derivatization Required? | No[8] | Yes[14] | No |
| Analysis Time per Sample | ~5-10 minutes | ~20-30 minutes | Varies (Batch process) |
Note: Values are representative and can vary based on specific instrumentation, sample preparation, and laboratory conditions.
Visualizing the Process: From Metabolism to Measurement
To better understand the context and workflow, the following diagrams illustrate the metabolic pathway of parent organophosphates and the analytical workflow for their detection in urine.
Metabolic conversion of a parent organophosphate to Diethyl Phosphate (DEP).
High-level workflow for UFLC-MS/MS analysis of DEP in urine samples.
Detailed Experimental Protocol: UFLC-MS/MS Method
This section provides a detailed protocol for the quantification of DEP and other DAP metabolites in urine, based on validated methods.[1][15]
A. Reagents and Materials
-
Urine samples, stored at -20°C
-
Analytical standards of Diethyl Phosphate (DEP) and other DAPs
-
Isotope-labeled internal standards (e.g., DEP-d10)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265)
-
Deionized water
B. Sample Preparation: Liquid-Liquid Extraction (LLE) Liquid-liquid extraction is a preferred method for its high recovery rate and ease of handling.[1][2]
-
Thaw urine samples at room temperature.
-
Pipette 200 µL of urine into a 2 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 800 µL of cold ethyl acetate to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (supernatant) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[16]
C. Instrumental Analysis: UFLC-MS/MS Conditions The following table outlines the typical instrumental parameters for analysis.
| Parameter | Specification |
| Chromatography System | Ultra-Fast Liquid Chromatography (UFLC) System |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Conclusion
For the sensitive and specific quantification of this compound metabolites like DEP in urine, the UFLC-MS/MS method is demonstrably superior to its alternatives. It eliminates the need for time-consuming derivatization required by GC-MS and provides significantly higher specificity and reliability than ELISA-based screening assays.[8][14] The method achieves low limits of detection (LOD) and quantification (LOQ), excellent precision, and high accuracy, making it the definitive choice for researchers, scientists, and drug development professionals conducting biomonitoring studies of organophosphate exposure.[1][2] The streamlined sample preparation and rapid analysis time further establish UFLC-MS/MS as an efficient and powerful tool for high-throughput laboratory settings.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aaem.pl [aaem.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Urinary Dialkyl Phosphate Concentrations and Lung Function Parameters in Adolescents and Adults: Results from the Canadian Health Measures Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological monitoring of exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 10. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) [mdpi.com]
- 11. Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Fluorescent Probes for the Selective Detection of Diethyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
The rapid and selective detection of organophosphorus compounds, such as the nerve agent mimic diethyl chlorophosphate (DCP), is of paramount importance in environmental monitoring, public health, and defense. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, selectivity, and real-time monitoring capabilities. This guide provides a comprehensive comparison of various fluorescent probes for DCP detection, alongside alternative methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Performance Comparison of DCP Detection Methods
The selection of a suitable detection method for this compound depends on various factors, including the required sensitivity, selectivity, response time, and the nature of the sample. Below is a comparative summary of the performance of different fluorescent probes and alternative detection methodologies.
Fluorescent Probes for DCP Detection
Fluorescent probes for DCP detection are typically designed based on specific chemical reactions that lead to a change in their fluorescence properties. These can be broadly categorized into "turn-on," "turn-off," and ratiometric probes.
| Probe Name/Type | Fluorophore | Limit of Detection (LOD) | Response Time | Quantum Yield (Φ) | Key Features |
| Turn-On Probes | |||||
| SWJT-4[1] | Fluorescein (B123965) | 53.0 nM | - | 0.057 (off) to 0.267 (on) | Double-site chemodosimeter, color change from pink to pale yellow. |
| PTS[2][3] | Phenanthridine | 10.4 nM | < 100 s | - | "Covalent-assembly" and Lossen rearrangement mechanism. |
| NZNN[4][5] | Naphthylimide | 30.1 nM | < 6 s | - | Specific nucleophilic reaction with o-phenylenediamine (B120857) group. |
| Ratiometric Probes | |||||
| SWJT-16 | Isophorone | - | < 6 s | - | Large emission shift (174 nm), color change from blue to yellow. |
| Chemodosimeters | |||||
| HNBM[6] | 2-(2-hydroxybenzylidene)-malononitrile | 0.10 μM | < 45 s | - | Cyclization-induced fluorescence enhancement. |
Alternative Methods for DCP Detection
While fluorescent probes offer significant advantages, other analytical techniques are also employed for the detection of DCP and related organophosphates.
| Method | Principle | Limit of Detection (LOD) | Response Time | Key Features |
| Colorimetric Sensing [3][4] | Change in light absorption upon reaction | Varies (often in the µM range) | Seconds to minutes | Simple, naked-eye detection, often coupled with fluorescent probes. |
| Electrochemical Sensing [7] | Measurement of changes in electrical properties | 3 ng/mL (for methyl parathion) | Minutes | High sensitivity, potential for miniaturization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) [8][9][10] | Separation by chromatography, detection by mass | ng/mL to pg/mg range | Hours | High selectivity and sensitivity, considered a gold standard for confirmation. Requires extensive sample preparation. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of detection and the steps involved in the experimental procedures can provide a clearer understanding of these analytical methods.
Signaling Pathways of Fluorescent Probes
The following diagrams illustrate the fundamental mechanisms by which different types of fluorescent probes detect this compound.
Caption: Turn-On Fluorescent Probe Mechanism for DCP Detection.
Caption: Ratiometric Fluorescent Probe Mechanism for DCP Detection.
Experimental Workflow for DCP Detection
The general workflow for detecting DCP using a fluorescent probe involves several key steps, from sample preparation to data analysis.
Caption: General Experimental Workflow for Fluorescent Probe-based DCP Detection.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these detection methods.
Synthesis of a Fluorescein-Based Probe (General Protocol)
This protocol describes a general method for the synthesis of a fluorescein-based fluorescent probe.
Materials:
-
Fluorescein
-
Appropriate aldehyde or other reactive group for functionalization
-
Solvents (e.g., ethanol, DMF)
-
Catalyst (e.g., acid or base)
-
Standard laboratory glassware
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve fluorescein in a suitable solvent in a round-bottom flask.
-
Add the functionalizing reagent (e.g., an aldehyde) and a catalyst.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure fluorescent probe.
-
Characterize the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Detection of DCP using a Fluorescent Probe (General Protocol)
This protocol outlines the general steps for detecting DCP in a sample using a fluorescent probe.
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO)
-
Sample containing or suspected to contain DCP
-
Buffer solution (if required for pH control)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the appropriate buffer or solvent.
-
Add the sample solution to the probe solution in a quartz cuvette.
-
Mix the solution thoroughly.
-
Incubate the mixture for the time specified in the probe's protocol, if necessary.
-
Measure the fluorescence emission spectrum of the solution using a spectrofluorometer at the appropriate excitation wavelength.
-
Record the change in fluorescence intensity or the ratio of intensities at two different wavelengths.
-
Quantify the concentration of DCP by comparing the fluorescence response to a pre-established calibration curve.
GC-MS Analysis of Diethyl Phosphate (DCP Metabolite)
This protocol provides a general outline for the analysis of diethyl phosphate, a metabolite of DCP, using GC-MS. This method often requires a derivatization step to increase the volatility of the analyte.
Materials:
-
Sample (e.g., urine)
-
Internal standard (e.g., deuterated DEP)
-
Extraction solvent (e.g., acetonitrile)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide - PFBBr)
-
GC-MS system with an appropriate column
Procedure:
-
Sample Preparation:
-
Thaw the sample if frozen and centrifuge to remove particulates.
-
Add an internal standard to the sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
-
Derivatization:
-
Evaporate the extraction solvent.
-
Add the derivatizing agent (e.g., PFBBr in acetone) and a catalyst (e.g., K₂CO₃).
-
Heat the mixture to facilitate the derivatization reaction.
-
-
Extraction of Derivative:
-
Perform a liquid-liquid extraction to isolate the derivatized analyte into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Separate the components on the GC column using a suitable temperature program.
-
Detect and quantify the derivatized analyte using the mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification:
-
Calculate the concentration of the analyte in the original sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Controllable synthesis of conjugated microporous polymer films for ultrasensitive detection of chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Turn-On and Colorimetric Probe Based on Isophorone Skeleton for Detecting Nerve Agent Mimic Diethyl Chlorophosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nerve agent simulant this compound detection using a cyclization reaction approach with high stokes shift system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iscientific.org [iscientific.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diethyl Chlorophosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Diethyl chlorophosphate, a potent organophosphorus compound, requires meticulous handling and disposal due to its high toxicity and reactivity. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
This compound is a highly toxic and corrosive substance that is fatal if swallowed or comes into contact with skin.[1][2] It is also reactive with water, liberating toxic gases.[1] Adherence to strict safety protocols is therefore non-negotiable.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, ensure that all personnel are thoroughly familiar with the safety data sheet (SDS) and have the appropriate personal protective equipment (PPE) readily available.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. In case of insufficient ventilation, a suitable respiratory protection program must be followed.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Spill Response Protocol:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, absorb the spill using a non-combustible absorbent material such as sand or vermiculite.[5]
-
Carefully collect the absorbed material into a designated, sealable container for hazardous waste.[5]
-
Decontaminate the spill area thoroughly.
-
All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Procedures for this compound
The proper disposal of this compound depends on whether it is an unreacted reagent or part of a reaction mixture that requires quenching.
Unused or Expired this compound: It is strongly advised that laboratory personnel do not attempt to neutralize or quench pure, unreacted this compound. This task should be reserved for professional hazardous waste disposal services.
Procedure for Unused Reagent Disposal:
-
Ensure the container is tightly sealed and clearly labeled.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound."
-
Store the sealed and labeled container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[4]
Experimental Protocol: Quenching of Reaction Mixtures Containing this compound
For researchers who have used this compound in a reaction, the reaction mixture must be safely quenched before it can be processed for disposal. The following is a general procedure for quenching a reaction containing this compound. This should be adapted based on the specific scale and components of your reaction.
Materials:
-
Ice bath
-
1 M Sodium Hydroxide (NaOH) solution, pre-chilled
-
Appropriate reaction vessel and stirring apparatus
-
pH indicator strips or a calibrated pH meter
Step-by-Step Quenching Procedure:
-
Cool the Reaction Mixture: Place the reaction vessel in an ice bath and cool the contents to approximately 0°C.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add the pre-chilled 1 M NaOH solution to the reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction to ensure it remains controlled.
-
Neutralization: Continue the slow addition of the NaOH solution until the mixture is neutralized. Check the pH of the aqueous layer to ensure it is neutral (pH ~7).
-
Waste Collection: Once the reaction is quenched and neutralized, the resulting mixture should be transferred to a clearly labeled hazardous waste container. The label should list all components of the mixture.
-
Final Disposal: The container with the quenched reaction mixture should be sent for disposal through your institution's hazardous waste program.
This procedure is based on the principle of hydrolyzing the reactive this compound to the much less reactive diethyl phosphate.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value/Range | Citation |
| Toxicity (Oral, Rat LD50) | 11 mg/kg | [6] |
| Toxicity (Dermal, Rabbit LD50) | 8 µL/kg | [6] |
| Quenching Temperature | ~ 0°C | - |
| Quenching Agent Concentration | 1 M NaOH | - |
| Final pH of Quenched Mixture | ~ 7 | [7] |
Note: The quenching protocol provided is a general guideline. Specific reaction conditions may necessitate adjustments to this procedure. Always perform a thorough risk assessment before proceeding.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues, ensuring that the groundbreaking work conducted in your laboratory is not overshadowed by preventable accidents.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. georganics.sk [georganics.sk]
- 3. osti.gov [osti.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound - general description and application - Georganics [georganics.sk]
- 7. kgroup.du.edu [kgroup.du.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Chlorophosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of diethyl chlorophosphate, a highly toxic and corrosive chemical. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear, compiled from multiple safety data sheets.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full face shield.[1][2] | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), flame-retardant and antistatic protective clothing, and boots. Trousers should be worn outside of boots to prevent spills from entering.[2][3] | Prevents skin contact, which can be fatal.[3][4] Contaminated clothing must be removed immediately and washed before reuse.[1] Discard contaminated shoes.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter (e.g., ABEK type) or a self-contained breathing apparatus (SCBA) for emergencies.[3][5] | Protects against inhalation of toxic vapors, which can be fatal.[3][4] Use in a well-ventilated area, preferably a chemical fume hood.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a stringent, step-by-step procedure is crucial to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[6]
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Work in a well-ventilated area, away from heat, sparks, and open flames.[1][6]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1][7]
2. Handling Procedure:
-
Don all required PPE before handling the chemical.
-
Use spark-proof tools and explosion-proof equipment.[6]
-
Avoid all personal contact, including inhalation of vapors.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[1]
3. In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Caption: Workflow for safe handling and emergency response.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Spill Management:
-
In case of a spill, immediately evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[6]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][5] Do not use combustible materials.
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[6]
2. Waste Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]
-
Dispose of contents and containers at an approved waste disposal plant.[7]
-
Contaminated PPE and cleanup materials should also be treated as hazardous waste and disposed of accordingly.
Caption: Step-by-step process for spill cleanup and disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
